molecular formula C11H13N3O B1396261 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 884049-52-9

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No.: B1396261
CAS No.: 884049-52-9
M. Wt: 203.24 g/mol
InChI Key: JFFUXCQOFURYMG-UHFFFAOYSA-N
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Description

Note: The following is a general placeholder. A scientifically in-depth description of this compound's specific research applications, mechanism of action, and biological relevance is not available in the sourced supplier data and requires input from domain-specific scientific literature. Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a spirocyclic scaffold of significant interest in medicinal chemistry. Spirocyclic structures like this piperidine-pyrrolopyridine hybrid are frequently explored as three-dimensional privileged scaffolds in drug discovery for their potential to interact with diverse biological targets . These compounds are often investigated for generating novel bioactive molecules, with research applications spanning the development of antiproliferative agents and other therapeutic areas . The rigid spiro architecture provides a unique spatial orientation for functional groups, making it a valuable template for constructing targeted molecular libraries. This product is intended for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFUXCQOFURYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718179
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884049-52-9
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold, a privileged heterocyclic system of significant interest in modern medicinal chemistry. We will dissect its structural features, explore robust synthetic strategies, and analyze its profound impact on drug discovery, particularly in the realms of oncology and immunology. The inherent three-dimensional topology imparted by the spirocyclic center offers distinct advantages in exploring chemical space, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic programs.

Introduction to the Core Scaffold

The this compound core is a sophisticated molecular architecture that merges two critical pharmacophores: a piperidine ring and a 7-azaindole (pyrrolo[2,3-b]pyridine) lactam. The fusion occurs via a quaternary spiro-carbon, creating a rigid, three-dimensional structure that has proven highly effective for targeting complex protein binding sites.

Structural Anatomy

The molecule's power lies in its composite nature:

  • Piperidine Ring: A ubiquitous fragment in FDA-approved drugs, the piperidine moiety provides a versatile scaffold for introducing substituents that can modulate solubility, basicity, and interactions with target proteins. Its saturated nature allows for precise conformational control.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) Lactam: This bicyclic system is an isostere of oxindole and a cornerstone of many kinase inhibitors. The embedded lactam provides a key hydrogen bond donor-acceptor pair, while the pyridine nitrogen can influence solubility and serve as an additional interaction point.

  • Spiro Center: The quaternary carbon atom that joins the two rings is the defining feature. It locks the relative orientation of the two ring systems, reducing the molecule's conformational flexibility. This pre-organization can significantly decrease the entropic penalty of binding to a biological target, often leading to a substantial increase in affinity.[1] The importance of such rigid spirocyclic structures is exemplified by the clinical success of drugs developed with similar three-dimensional motifs.[2][3]

Caption: Core structure of the this compound scaffold.

Significance in Medicinal Chemistry

The azaindole scaffold is a well-established "privileged structure," appearing in numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[4][5] When incorporated into a spirocyclic system, its potential is further amplified. The rigid three-dimensional framework is particularly adept at targeting the ATP-binding pocket of kinases, a family of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer and autoimmune disorders.[6] Derivatives of this core have shown potent activity as inhibitors of the Tec family of kinases (ITK and BTK) and have relevance to the Janus kinase (JAK) family, making them highly valuable for drug development programs.[7][8][9][10]

Synthetic Strategies and Methodologies

The construction of this complex scaffold requires a multi-step approach. From a strategic perspective, the synthesis is best approached by building the two core heterocyclic systems separately or sequentially before executing the key spirocyclization step.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the spirocyclic junction. This typically reveals a piperidinone precursor and a functionalized 7-azaindole. The azaindole itself can be disconnected via established methods, such as the Fischer or Bartoli indole synthesis, often starting from a substituted aminopyridine.

retrosynthesis target This compound disconnection1 Spirocyclization (e.g., Aldol or Mannich type) target->disconnection1 precursor1 N-Protected Piperidinone disconnection1->precursor1 precursor2 Functionalized 3H-pyrrolo[2,3-b]pyridine or 2-amino-3-halopyridine derivative disconnection1->precursor2 disconnection2 Azaindole Synthesis (e.g., Suzuki Coupling / Cyclization) precursor2->disconnection2 starting_material Substituted Pyridine & Pyrrole Precursors disconnection2->starting_material

Caption: Retrosynthetic analysis of the this compound core.

Exemplar Synthetic Protocol

The following protocol is a representative, literature-derived example for the synthesis of a substituted analog, demonstrating the key chemical transformations. This seven-step sequence showcases a rational approach to building molecular complexity.[7]

Objective: Synthesize a 5'-aryl substituted, N-acyl this compound derivative.

Step 1: Synthesis of 7-Azaindole Precursor

  • Reaction: Suzuki-Miyaura coupling of a boronic acid (e.g., benzo[d][7][11]dioxol-5-ylboronic acid) with a suitable dihalopyridine derivative.

  • Rationale: This palladium-catalyzed cross-coupling is a highly reliable method for forming C-C bonds and installing the desired aryl group at what will become the 5'-position of the final scaffold.[12] The choice of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) is critical for achieving high yields.

Step 2-4: Construction of the Pyrrolo[2,3-b]pyridine Core

  • Methodology: A multi-step sequence involving protection, nitration, reduction, and cyclization is often employed, starting from commercially available materials.

  • Expertise: The regioselectivity of the nitration step is crucial and is directed by the existing substituents on the pyridine ring. Subsequent reduction of the nitro group to an amine, followed by cyclization (e.g., via a Fischer indole synthesis approach), forms the core bicyclic system.

Step 5: Spirocyclization

  • Reaction: Condensation of the synthesized 7-azaindole derivative with an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) under basic conditions (e.g., using sodium ethoxide).

  • Causality: This is the key bond-forming step that establishes the spiro center. The reaction proceeds via an aldol-type condensation followed by cyclization. The choice of the N-protecting group on the piperidone is important; a Boc group is ideal as it is stable to the reaction conditions but can be easily removed later.

Step 6: Deprotection

  • Reaction: Removal of the N-Boc protecting group from the piperidine nitrogen.

  • Conditions: This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction must be monitored carefully to avoid side reactions with the azaindole core.

Step 7: Final N-Acylation

  • Reaction: Acylation of the newly freed piperidine nitrogen with a desired acid chloride or carboxylic acid (using coupling agents like HATU).

  • Rationale: This final step allows for the introduction of diverse functionality to probe structure-activity relationships. The reaction conditions are chosen to ensure complete acylation without affecting other parts of the molecule.

Biological Activity and Therapeutic Potential

The primary therapeutic value of this scaffold lies in its ability to generate potent and selective kinase inhibitors.

Primary Biological Targets: Tec and Janus Kinases

Derivatives of the this compound core have demonstrated significant inhibitory activity against key kinases in immunological and oncological signaling pathways.[7][9][10]

  • Tec Family Kinases (ITK, BTK): Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) are non-receptor tyrosine kinases essential for T-cell and B-cell signaling, respectively. Their inhibition can modulate immune responses, making them prime targets for autoimmune diseases, allergies, and certain hematological cancers like chronic lymphocytic leukemia.[8][9]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[6] Dysregulation of this pathway is a hallmark of many inflammatory disorders and cancers. The development of JAK inhibitors, such as the structurally related spirocyclic drug Delgocitinib, highlights the therapeutic potential of this class of molecules.[2][3]

Mechanism of Action: Kinase Inhibition

These compounds typically act as ATP-competitive inhibitors. The 7-azaindole lactam core mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The spiro-piperidine component projects out of the hinge region, occupying adjacent hydrophobic pockets and enabling the introduction of substituents that can confer selectivity for one kinase over another.

cluster_membrane Cell Membrane cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Binding cytokine_receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->cytokine_receptor 1. Cytokine Binding stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Nuclear Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 6. DNA Binding inhibitor Spirocyclic Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT pathway, a key target for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity. Studies have primarily focused on substitutions at the piperidine nitrogen (R¹) and the 5'-position of the azaindole ring (R²).[7][9][10]

Compound IDR¹ (N-Acyl Group on Piperidine)R² (5'-Position on Azaindole)Target Cell LineIC₅₀ (µM)Citation
11 2,2-dimethylpropanoylbenzo[d][7][11]dioxol-5-ylJurkat (ITK-high)0.87[9][10]
12 3,3-dimethylbutanoylbenzo[d][7][11]dioxol-5-ylJurkat (ITK-high)0.91[9][10]
14 Biotin-linked acylbenzo[d][7][11]dioxol-5-ylRAMOS (BTK-high)1.02[9][10]
15 cyclopropanecarbonylbenzo[d][7][11]dioxol-5-ylCEM (ITK-high)1.12[9][10]

Key SAR Insights:

  • R¹ Position: The nature of the acyl group on the piperidine nitrogen is critical for potency. Bulky, hydrophobic groups such as those containing gem-dialkyl or cyclopropyl motifs are well-tolerated and often lead to high antiproliferative activity.[7][9]

  • R² Position: An aryl group at the 5'-position of the azaindole, particularly the benzodioxole moiety, consistently results in potent compounds.[7][9] This group likely engages in favorable interactions within a hydrophobic pocket of the kinase active site.

  • Synergy: The combination of an optimal R¹ and R² substituent is required for maximal effect, highlighting the importance of a holistic design approach when exploring the SAR of this scaffold.

Conclusion and Future Outlook

The this compound core represents a validated and highly promising scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a superior platform for achieving high target affinity and selectivity compared to more flexible, linear molecules. The demonstrated success of its derivatives as potent inhibitors of clinically relevant kinases underscores its value in oncology and immunology.

Future research in this area will likely focus on:

  • Kinase Selectivity: Fine-tuning substituents to achieve exquisite selectivity for specific kinases within a family to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Optimization: Modulating the physical properties of the scaffold to enhance oral bioavailability, metabolic stability, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

  • Novel Modalities: Utilizing the core as a foundation for developing next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where the scaffold serves as the warhead to recruit a target protein for degradation.[7]

By continuing to explore the rich chemistry and biology of this spirocyclic system, the scientific community is well-positioned to deliver new and effective medicines for a range of challenging diseases.

References

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). REACTION OF SPIRO[PIPERIDINE-4.2'(1',2',3',4'- WITH ACETIC ANHYDRIDE. HETEROCYCLES, 26(1).
  • ResearchGate. (2021). Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. Request PDF. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • ChemRxiv. (n.d.). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Available at: [Link]

  • PubMed. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
  • ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. Retrieved January 26, 2026, from [Link]

  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved January 26, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives catalyzed by β-cyclodextrin in water as potential anticancer agents. Available at: [Link]

  • Cambridge Open Engage. (2021). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. Available at: [Link]

  • OSTI.GOV. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (De. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved January 26, 2026, from [Link]-0067/24/13/10574)

Sources

Unveiling the Core Mechanism: A Technical Guide to Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as the core of the Janus kinase (JAK) inhibitor, Tofacitinib. Its inherent three-dimensionality and synthetic tractability have made it a cornerstone for the development of targeted therapies for a range of immune-mediated inflammatory diseases. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this scaffold, with a primary focus on its role in the inhibition of the JAK-STAT signaling pathway. We will delve into the molecular interactions, key experimental data, and the methodologies required to characterize the activity of these compounds, offering valuable insights for researchers and drug development professionals in the field of kinase inhibition.

The this compound Scaffold: A Gateway to Kinase Inhibition

Spirocyclic scaffolds, characterized by a single atom being part of two distinct rings, offer a unique topographical advantage in drug design. This structural rigidity reduces the number of rotatable bonds, which can enhance the pharmacokinetic profile and improve the efficacy of interaction with biological targets. The this compound core, in particular, has proven to be a highly successful framework for the development of kinase inhibitors. Its modular nature allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The most prominent example of a drug molecule based on this scaffold is Tofacitinib , a potent inhibitor of the Janus kinase (JAK) family

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold represents a compelling starting point for modern drug discovery. This unique heterocyclic system, which marries the structural rigidity and three-dimensionality of a spirocyclic core with the rich pharmacological history of the pyrrolo[2,3-b]pyridine (7-azaindole) and piperidine moieties, has emerged as a privileged structure with the potential to modulate a diverse array of biological targets. This technical guide provides an in-depth exploration of the most promising therapeutic targets for this scaffold, grounded in a synthesis of current literature and field-proven experimental insights. We will delve into the mechanistic rationale for target selection in oncology, neuroinflammation, and immunology, and provide detailed, actionable protocols for researchers to validate and advance their own discovery programs.

Introduction: The Strategic Advantage of the this compound Core

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional architecture, which dictates its ability to interact with the complex topographies of protein binding sites. The this compound scaffold is a masterful convergence of several advantageous structural features:

  • Spirocyclic Center: The quaternary spiro carbon atom imparts a rigid, three-dimensional conformation. This pre-organization reduces the entropic penalty of binding to a target protein, often leading to higher affinity and selectivity compared to more flexible, linear molecules.

  • Pyrrolo[2,3-b]pyridine Moiety: This 7-azaindole core is a well-established pharmacophore found in numerous approved drugs. It serves as a versatile hydrogen bond donor and acceptor and can engage in various non-covalent interactions within a protein's active site. Derivatives of this core have demonstrated potent inhibitory activity against a range of targets including kinases and enzymes involved in inflammatory and neurodegenerative pathways.

  • Piperidine Ring: The piperidine substructure provides a key vector for chemical modification. Substitutions on the piperidine nitrogen allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing an anchor point for exploring interactions with solvent-exposed regions of the target protein.

This guide will systematically explore the most promising therapeutic avenues for this scaffold, providing both the "why" and the "how" for researchers in the field.

Part I: Anticancer Targets

The spirooxindole and pyrrolopyridine pharmacophores are richly represented in the landscape of oncology drug discovery. Our analysis of the core scaffold points to several high-value targets.

Tec Family Kinases: ITK and BTK

Mechanistic Rationale: Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) are non-receptor tyrosine kinases belonging to the Tec family. They are critical signaling nodes in T-cells and B-cells, respectively. Dysregulation of ITK and BTK signaling is implicated in various hematological malignancies and autoimmune diseases. The this compound scaffold is particularly well-suited to target the ATP-binding pocket of these kinases. Indeed, a structure-activity relationship study on a series of 5'-aryl substituted azaspirooxindolinones, which are close analogs of our core structure, demonstrated high antiproliferative activity against ITK and BTK-driven cancer cell lines.[1][2]

Experimental Validation Workflow:

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Mechanism of Action Biochem_Assay Biochemical Kinase Assay (HTRF/ADP-Glo) Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 Quantify Inhibition Treat_Cells Treat Cells with Compound Determine_IC50->Treat_Cells Advance Hits Cell_Prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot Analysis Cell_Prolif->Western_Blot Confirm Target Engagement Select_Cells Select ITK/BTK-dependent Cancer Cell Lines Select_Cells->Treat_Cells Measure_Viability Measure Cell Viability Treat_Cells->Measure_Viability Measure_Viability->Cell_Prolif Calculate GI50 Target_Phospho Probe for p-BTK/p-ITK and downstream effectors Western_Blot->Target_Phospho

Caption: Workflow for validating ITK/BTK inhibitors.

Detailed Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for ITK/BTK

This protocol provides a robust, high-throughput method for determining the biochemical IC50 of a test compound against ITK or BTK.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT.

    • Enzyme: Recombinant human ITK or BTK. Dilute in Kinase Buffer to a 2X working concentration.

    • Substrate: Biotinylated peptide substrate (e.g., TK substrate-biotin). Dilute in Kinase Buffer to a 4X working concentration.

    • ATP: Dilute in Kinase Buffer to a 4X working concentration (at the Km for the respective enzyme).

    • Test Compound: Prepare a serial dilution in 100% DMSO, then dilute into Kinase Buffer to a 4X working concentration.

    • Detection Reagents: Prepare a working solution of Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer (50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA) according to the manufacturer's instructions.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X test compound to the assay plate.

    • Add 5 µL of 2X enzyme solution.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[3]

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay is a standard method to assess the impact of a compound on the viability and proliferation of cancer cell lines.[4]

  • Cell Plating:

    • Seed cancer cells (e.g., Jurkat for ITK, RAMOS for BTK) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]

    • Incubate overnight at 37°C (or for 2 hours at room temperature in the dark[6]) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Disruption of the p53-MDM2 Interaction

Mechanistic Rationale: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby acting as a key negative regulator. In many cancers with wild-type p53, MDM2 is overexpressed, effectively silencing p53's tumor-suppressive functions. Small molecules that block the p53-MDM2 protein-protein interaction can stabilize and reactivate p53, leading to tumor cell apoptosis.[7] The spirooxindole core is a well-established and highly effective pharmacophore for designing potent p53-MDM2 inhibitors.[7]

Experimental Validation Workflow:

G cluster_0 Binding Assay cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay Binding_Assay Biochemical Binding Assay (e.g., FP, AlphaLISA) Determine_IC50 Determine IC50 Binding_Assay->Determine_IC50 Quantify Disruption Western_Blot Western Blot Analysis Determine_IC50->Western_Blot Confirm Cellular Activity p53_stabilization Measure p53 and p21 (a p53 target) levels Western_Blot->p53_stabilization Cell_Viability Cell Viability Assay (p53 wild-type cancer cells) p53_stabilization->Cell_Viability Correlate with Function Determine_GI50 Determine GI50 Cell_Viability->Determine_GI50

Caption: Workflow for validating p53-MDM2 interaction inhibitors.

Detailed Protocol 3: Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction

This assay quantitatively measures the disruption of the p53-MDM2 interaction in a solution-based format.[8]

  • Reagent Preparation:

    • Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20.

    • MDM2 Protein: Recombinant human MDM2 (N-terminal domain). Dilute in Assay Buffer to a 1.5 µM (1.5X) concentration.

    • p53 Peptide Probe: A rhodamine-labeled peptide derived from the p53 transactivation domain. Dilute in Assay Buffer to a 75 nM (1.5X) concentration.

    • Test Compound: Prepare a serial dilution in 100% DMSO, then dilute into Assay Buffer to a 3X working concentration.

  • Assay Procedure (384-well, black plate):

    • Add 20 µL of 3X test compound to the assay plate.

    • Add 40 µL of the 1.5X MDM2/p53 peptide probe mixture. The final concentrations will be 1 µM MDM2 and 50 nM peptide probe in a 60 µL volume.[8]

    • Controls:

      • Low Polarization (Probe alone): 20 µL Assay Buffer + 40 µL 1.5X peptide probe.

      • High Polarization (No inhibitor): 20 µL Assay Buffer with DMSO + 40 µL 1.5X MDM2/probe mix.

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 531 nm, emission at 595 nm).

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of bound probe.

    • Plot the millipolarization (mP) values against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Part II: Neuroprotective Targets

Chronic activation of microglia and subsequent neuroinflammation are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrolo[2,3-b]pyridine core has been successfully exploited to develop inhibitors of key enzymes in these processes.

NADPH Oxidase 2 (NOX2) Inhibition

Mechanistic Rationale: NOX2 is a multi-subunit enzyme complex primarily expressed in phagocytic cells like microglia in the central nervous system. Upon activation by pro-inflammatory stimuli, NOX2 generates superoxide radicals, leading to oxidative stress and neuronal damage.[5] Inhibition of NOX2 is a promising therapeutic strategy to quell neuroinflammation. Pyrrolo[2,3-b]pyridine-based compounds have been identified as potent NOX2 inhibitors that can cross the blood-brain barrier and show protective effects in models of neurodegeneration.[5]

Experimental Validation Workflow:

G cluster_0 Cell-Free Assay (Optional) cluster_1 Cell-Based Validation cluster_2 Functional Neuroprotection Cell_Free_Assay Cell-Free NOX2 Assay (Reconstituted components) Determine_IC50_Biochem Determine Biochemical IC50 Cell_Free_Assay->Determine_IC50_Biochem Microglia_Culture Primary Microglia or Cell Line (e.g., HMC3) Determine_IC50_Biochem->Microglia_Culture Validate in Cellular Context LPS_Stim Stimulate with LPS (Lipopolysaccharide) Microglia_Culture->LPS_Stim ROS_Assay ROS Production Assay (e.g., DHR 123) LPS_Stim->ROS_Assay In presence of compound Determine_IC50_Cell Determine Cellular IC50 ROS_Assay->Determine_IC50_Cell Neuron_Culture Primary Neuron Culture Determine_IC50_Cell->Neuron_Culture Test for Neuroprotection Protection_Assay Assess protection from LPS-stimulated microglia conditioned medium Neuron_Culture->Protection_Assay Toxicity_Assay Measure Neurotoxicity (e.g., LDH release) Protection_Assay->Toxicity_Assay

Caption: Workflow for validating NOX2 inhibitors.

Detailed Protocol 4: Cellular NOX2 Activity Assay in Microglia

This assay measures the inhibition of reactive oxygen species (ROS) production in cultured microglia following inflammatory stimulation.

  • Cell Culture:

    • Culture a microglial cell line (e.g., HMC3) or primary microglia in appropriate medium. Plate cells in a 96-well, black, clear-bottom plate and allow them to adhere.

  • Compound and Dye Loading:

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Load the cells with a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123), which fluoresces upon oxidation. Incubate for 30 minutes.

  • Stimulation and Measurement:

    • Stimulate the cells with an activator of NOX2, such as Lipopolysaccharide (LPS, 100 ng/mL) or Phorbol 12-myristate 13-acetate (PMA, 1 µM).

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every 5 minutes for 1-2 hours using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of ROS production (slope of the fluorescence intensity curve).

    • Normalize the rates to the vehicle-treated control.

    • Plot the normalized rate against the logarithm of the compound concentration to determine the IC50 value.

Part III: Anti-inflammatory & Immunomodulatory Targets

Beyond oncology and neurodegeneration, the constituent scaffolds of this compound suggest potent activity in modulating inflammatory and immune responses.

Phosphodiesterase 4B (PDE4B) Inhibition

Mechanistic Rationale: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). PDE4, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 dampens anti-inflammatory signals. Inhibition of PDE4, particularly the PDE4B isoform, raises intracellular cAMP levels, leading to a suppression of pro-inflammatory mediators like TNF-α. This makes PDE4B a validated target for diseases like COPD and psoriasis.[9] Pyrrolo[2,3-b]pyridine carboxamides have been reported as potent and selective PDE4B inhibitors.[9]

Experimental Validation Workflow:

G cluster_0 Biochemical Validation cluster_1 Cellular Functional Assay Biochem_Assay Biochemical PDE4B Assay (Fluorescence Polarization) Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 Quantify Inhibition Macrophage_Culture Macrophage Cell Line (e.g., RAW 264.7) Determine_IC50->Macrophage_Culture Validate Cellular Efficacy LPS_Stim Stimulate with LPS Macrophage_Culture->LPS_Stim TNF_Assay Measure TNF-α Release (ELISA) LPS_Stim->TNF_Assay In presence of compound Determine_EC50 Determine EC50 for TNF-α suppression TNF_Assay->Determine_EC50

Caption: Workflow for validating PDE4B inhibitors.

Detailed Protocol 5: PDE4B Fluorescence Polarization (FP) Assay

This homogeneous assay provides a direct measure of PDE4B enzymatic activity.[10]

  • Reagent Preparation:

    • Assay Buffer: Provided by commercial kits, typically containing Tris-HCl, MgCl2, and BSA.

    • PDE4B Enzyme: Recombinant human PDE4B. Dilute in Assay Buffer.

    • Substrate: FAM-labeled cAMP. Dilute in Assay Buffer.

    • Binding Agent: A proprietary phosphate-binding nanoparticle.

    • Test Compound: Prepare serial dilutions.

  • Assay Procedure:

    • Add test compound to the assay plate.

    • Add PDE4B enzyme and incubate for 15 minutes.

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Add the Binding Agent. This agent binds to the hydrolyzed phosphate group of the linearized FAM-AMP, causing an increase in polarization.

    • Incubate for 30 minutes.

    • Read fluorescence polarization.

  • Data Analysis:

    • The FP signal is proportional to PDE4B activity. Plot the FP signal against the logarithm of inhibitor concentration to determine the IC50.

Detailed Protocol 6: TNF-α Release Assay in Macrophages

This cell-based functional assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine.

  • Cell Culture:

    • Plate RAW 264.7 macrophage-like cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response and TNF-α production.[1]

    • Incubate for 4-6 hours at 37°C.

  • Quantification of TNF-α:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of TNF-α against the logarithm of the compound concentration to determine the EC50 for TNF-α suppression.

Summary and Future Directions

The this compound scaffold is a rich starting point for the development of novel therapeutics. The evidence presented in this guide strongly supports its potential to target a range of proteins implicated in cancer, neuroinflammation, and autoimmune disorders. The provided protocols offer a robust framework for researchers to begin their investigations.

Future work should focus on leveraging the modular nature of the scaffold. Systematic modification of the piperidine and pyrrolopyridine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties for each identified target class. The combination of rational design, guided by the principles outlined herein, and high-throughput screening will undoubtedly unlock the full therapeutic potential of this promising chemical entity.

References

  • Singh, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wrobel, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Vangapandu, S., et al. (2021). Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. ResearchGate. Available at: [Link]

  • Shestakova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Shaik, A., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Available at: [Link]

  • Vangapandu, S., et al. (2020). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Available at: [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is a significant heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and strategic placement of heteroatoms have made it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This in-depth guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important molecule. We will delve into the scientific rationale behind its design, explore its rise to prominence through its application in drug discovery, and provide detailed synthetic protocols for its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

Introduction: The Strategic Value of a Spirocyclic 7-Azaindole

The confluence of a spirocyclic piperidine and a 7-azaindole (pyrrolo[2,3-b]pyridine) lactam in a single molecule, this compound, creates a unique and highly valuable scaffold for drug discovery. The 7-azaindole moiety is a well-established bioisostere of indole, offering improved solubility and metabolic stability while maintaining key hydrogen bonding interactions with biological targets. The spirocyclic nature of the piperidine ring introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity by locking the molecule into a more favorable conformation for receptor interaction.

This strategic combination has positioned the this compound core as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its derivatives have been extensively explored as potent and selective modulators of various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Interleukin-2-inducible T-cell kinase (ITK).

An Industrial Genesis: The Discovery and Early History

While a singular, seminal academic publication detailing the initial synthesis of the parent this compound (CAS 884049-52-9) is not readily apparent in the public domain, its emergence is strongly linked to industrial drug discovery programs in the mid-2000s. The timeline of its appearance in the patent literature points towards its development as a key intermediate in the quest for novel kinase inhibitors.

A significant body of early work featuring this scaffold was pioneered by Incyte Corporation in their development of Janus kinase (JAK) inhibitors. Patents filed in the 2006-2008 timeframe, such as WO2006069080A3, describe the broader class of pyrrolo[2,3-b]pyridine derivatives as potent JAK modulators. While not explicitly detailing the synthesis of the parent spiro-piperidine lactam, these documents laid the groundwork for its use. Subsequent patents from Incyte and other pharmaceutical companies solidified the importance of this core in the design of inhibitors for a range of therapeutic targets.

This industrial origin is a common narrative for many valuable synthetic scaffolds. The initial focus is on securing intellectual property and advancing drug candidates, with detailed synthetic methodologies for core structures often remaining within the company or disclosed primarily through patents.

The Synthetic Challenge: Constructing the Spirocyclic Core

The synthesis of this compound and its derivatives is a multi-step process that requires careful strategic planning. The key challenge lies in the construction of the spirocyclic junction at the C3 position of the 7-azaindole nucleus. Several synthetic strategies have been developed, with a common approach involving the alkylation of a 7-azaindolin-2-one precursor with a suitably functionalized piperidine derivative.

A representative synthetic approach is outlined below, based on methodologies reported for the synthesis of its derivatives.

Diagram of a Representative Synthetic Pathway

G cluster_0 Preparation of 7-Azaindolin-2-one cluster_1 Piperidine Moiety Preparation cluster_2 Spirocyclization and Deprotection A 2-Amino-3-methylpyridine B 7-Azaindolin-2-one A->B Multi-step synthesis C 4-Piperidinone D N-Protected-4,4-bis(chloromethyl)piperidine C->D Functionalization B_C 7-Azaindolin-2-one + N-Protected-4,4-bis(chloromethyl)piperidine E N-Protected this compound B_C->E Base-mediated alkylation F This compound E->F Deprotection

Caption: A generalized synthetic workflow for the spiro-piperidine 7-azaindole core.

Detailed Experimental Protocol (Representative)

The following is a generalized, multi-step protocol for the synthesis of the core scaffold, based on common reactions found in the literature for its derivatives.

Step 1: Synthesis of 7-Azaindolin-2-one

  • Starting Material: 2-Amino-3-picoline.

  • Procedure: The synthesis of 7-azaindolin-2-one from 2-amino-3-picoline can be achieved through various published methods, often involving oxidation and cyclization reactions. A common route involves the conversion of the methyl group to a carboxylic acid or a related functional group, followed by cyclization to form the lactam ring.

  • Purification: Purification is typically achieved by recrystallization or column chromatography.

Step 2: Preparation of a Suitable Piperidine Electrophile

  • Starting Material: N-protected 4-piperidone (e.g., N-Boc-4-piperidone).

  • Procedure: The 4-piperidone is converted to a di-electrophile. A common method is the Corey-Chaykovsky reaction using dimethylsulfoxonium ylide to form an epoxide, followed by ring-opening to a diol, and subsequent conversion to a dihalide (e.g., using thionyl chloride).

  • Purification: The product is purified by column chromatography.

Step 3: Spirocyclization

  • Reactants: 7-Azaindolin-2-one and the N-protected piperidine di-electrophile.

  • Procedure: a. To a solution of 7-azaindolin-2-one in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., NaH or KHMDS) at 0 °C to deprotonate the lactam nitrogen. b. Add the N-protected piperidine di-electrophile to the reaction mixture. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Step 4: Deprotection

  • Reactant: N-protected this compound.

  • Procedure: The choice of deprotection conditions depends on the protecting group used (e.g., acid-labile Boc group is removed with TFA or HCl in an appropriate solvent).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is often triturated with a non-polar solvent to precipitate the product as a salt, which can then be neutralized if the free base is desired.

  • Purification: The final compound is typically purified by recrystallization or preparative HPLC.

Biological Significance and Therapeutic Applications

The this compound scaffold has proven to be a highly effective core for the development of inhibitors targeting various protein kinases. The piperidine nitrogen provides a convenient handle for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Target Class Therapeutic Area Key Structural Modifications
Janus Kinases (JAKs)Inflammation, Autoimmune Diseases, Myeloproliferative NeoplasmsAcylation or alkylation of the piperidine nitrogen with groups that interact with the kinase hinge region.
Bruton's Tyrosine Kinase (BTK)B-cell malignancies, Autoimmune DiseasesIntroduction of covalent warheads or specific recognition motifs on the piperidine ring.
Interleukin-2-inducible T-cell Kinase (ITK)T-cell mediated diseasesSimilar to BTK inhibitors, with fine-tuning of substituents to achieve selectivity.
Hematopoietic Progenitor Kinase 1 (HPK1)Immuno-oncologyModifications to the piperidine and 7-azaindole rings to optimize interactions within the ATP-binding pocket.
MDM2-p53 InteractionOncologyElaboration of the piperidine substituent to mimic the key interactions of p53 with MDM2.

Table 1: Therapeutic targets and corresponding modifications of the this compound scaffold.

The structure-activity relationship (SAR) studies on derivatives of this core have revealed that the piperidine moiety can be extensively modified to achieve desired biological activity and drug-like properties.

Future Perspectives

The this compound core continues to be a fertile ground for drug discovery. Its rigid and tunable nature makes it an attractive starting point for the design of inhibitors for new and challenging targets. Future research in this area is likely to focus on:

  • Novel Kinase Targets: Exploring the potential of this scaffold to inhibit other kinase families implicated in disease.

  • Beyond Kinases: Investigating the application of this core in the design of inhibitors for other enzyme classes and protein-protein interactions.

  • Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives.

  • Fragment-Based Drug Discovery: Utilizing the core as a foundational fragment for building more complex and potent inhibitors.

Conclusion

The this compound scaffold represents a modern success story in medicinal chemistry. Born out of the intense research efforts in the pharmaceutical industry, it has evolved into a privileged core for the design of targeted therapeutics. Its unique structural features provide a robust platform for the development of potent and selective inhibitors for a range of disease-relevant targets. A thorough understanding of its history, synthesis, and biological applications is essential for any researcher working at the forefront of drug discovery.

References

  • Incyte Corporation. (2006). Pyrrolo[2,3-b]pyridin-4-yl amines and pyrrolo[2,3-b]pyrimidin-4-yl amines as janus kinase inhibitors. WO2006069080A3.
  • Mudasani, G., Paidikondala, K., Gundla, R., Maddirala, S. J., & Das, V. (2021). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. ChemistrySelect, 6(16), 3935-3940. [Link]

  • Incyte Corporation. (2008). Salts of the janus kinase inhibitor (r)-3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile. WO2008157208A2.
  • Shaik, S. M., Karpoormath, R., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]

  • Alshammari, M. B., Aly, A. A., Ahmad, A., Brown, A. B., & Mohamed, A. H. (2023). Recent synthetic strategies of spiro-azetidin-2-one,-pyrrolidine,-indol (one) and-pyran derivatives-a review. RSC advances, 13(48), 33865-33895. [Link]

A Technical Guide to Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one in Cancer Research: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold has emerged as a promising heterocyclic motif in the design of novel anti-cancer agents. This technical guide provides a comprehensive overview of this compound class, detailing its synthesis, in vitro anti-proliferative activities against various cancer cell lines, and a deep dive into its potential mechanisms of action. By examining the broader context of pyrrolo[2,3-b]pyridine derivatives and their known biological targets, we explore plausible signaling pathways that these spiro-compounds may modulate, including those governed by key enzymes such as Sentrin-specific protease 1 (SENP1) and various kinases. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to advance the exploration of this compound class in oncology.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel, potent, and selective anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, spirocyclic systems have garnered significant attention due to their rigid three-dimensional structures, which can facilitate precise interactions with biological targets. The this compound core, in particular, integrates the pharmacologically significant piperidine and pyrrolo[2,3-b]pyridine moieties. Pyrrolo[2,3-b]pyridine derivatives are known to exhibit a wide range of biological activities, including the inhibition of critical cancer-associated kinases such as Checkpoint Kinase 1 (CHK1) and Bruton's Tyrosine Kinase (BTK).[1][2]

Recent studies have highlighted the potential of this compound analogues as anti-proliferative agents.[3] This guide will synthesize the current knowledge on this specific scaffold, providing a rationale for its investigation in cancer research and offering a forward-looking perspective on its therapeutic potential.

Synthetic Strategies

The synthesis of the this compound core and its derivatives is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A representative synthetic approach is outlined below, based on established methodologies.[3]

Experimental Protocol: General Synthesis of 5'-Arylthis compound Analogues
  • Step 1: Synthesis of the Piperidine Precursor: The synthesis typically begins with the construction of a suitably functionalized piperidine ring, which will form the spirocyclic junction.

  • Step 2: Introduction of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine core is then constructed and coupled to the piperidine precursor.

  • Step 3: Spirocyclization: An intramolecular reaction is employed to form the spirocyclic system.

  • Step 4: Derivatization: The core scaffold can be further modified, for instance, by introducing aryl groups at the 5'-position of the pyrrolo[2,3-b]pyridine ring to enhance biological activity.[3]

  • Step 5: Characterization: The final compounds are purified and characterized using techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS to confirm their structure and purity.[3]

In Vitro Anti-Proliferative Activity

The anti-cancer potential of this compound analogues has been evaluated against a panel of human cancer cell lines. A notable study synthesized thirteen novel analogues and assessed their anti-proliferative activity using a standard MTT assay.[3]

Compound ClassCell LineCancer TypeIC50 (µM)Reference
5'-Arylthis compound AnaloguesMCF-7Breast (ER+)Moderate[3]
MDA-MB-231Breast (TNBC)-[3]
K-562Leukemia-[3]
A549Lung-[3]
Azaspirooxindolinone DerivativesJurkat, CEMT-cell Leukemia (ITK-high)High[2]
RAMOSBurkitt's Lymphoma (BTK-high)High[2]

Key Findings:

  • Two of the thirteen synthesized compounds demonstrated moderate IC50 values specifically against the estrogen-receptor-positive (ER+) MCF-7 breast cancer cell line.[3]

  • This suggests a potential for selectivity towards certain cancer subtypes.[3]

  • Derivatives of the core azaspirooxindolinone structure have shown high anti-proliferative activity against cell lines with high expression of ITK and BTK, indicating that kinase inhibition is a plausible mechanism for this class of compounds.[2]

Potential Mechanisms of Action: Unraveling the Molecular Targets

While the precise mechanism of action for the parent this compound is still under investigation, the broader family of pyrrolo[2,3-b]pyridine derivatives offers significant clues. Several key cancer-related pathways could be modulated by this scaffold.

Inhibition of Sentrin-specific Protease 1 (SENP1)

SENP1 is a deSUMOylating protease that plays a critical role in tumorigenesis by regulating the stability and activity of numerous oncoproteins.[4][5] Overexpression of SENP1 is associated with the progression of various cancers, including prostate, breast, and lung cancer.[4][6]

The SENP1 Signaling Axis in Cancer:

SENP1_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention SENP1 SENP1 HIF1a HIF-1α SENP1->HIF1a AR AR SENP1->AR PTEN PTEN SENP1->PTEN SUMO SUMO HIF1a_S HIF-1α-SUMO HIF1a_S->SENP1 deSUMOylation AR_S AR-SUMO AR_S->SENP1 deSUMOylation PTEN_S PTEN-SUMO PTEN_S->SENP1 deSUMOylation Gene_Transcription Gene Transcription (Proliferation, Angiogenesis, Metastasis) HIF1a->Gene_Transcription AR->Gene_Transcription PTEN->Gene_Transcription Inhibits Inhibitor Spiro[piperidine-4,3'-pyrrolo [2,3-b]pyridin]-2'(1'H)-one (Hypothesized) Inhibitor->SENP1 Inhibition

Figure 1: Hypothesized inhibition of the SENP1 signaling pathway.

Causality in SENP1-Mediated Carcinogenesis:

  • DeSUMOylation of HIF-1α: SENP1 removes SUMO from Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor adaptation to hypoxia. This deSUMOylation stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, invasion, and metastasis.[4][7]

  • Androgen Receptor (AR) Regulation: In prostate cancer, SENP1 deSUMOylates the androgen receptor, enhancing its transcriptional activity and promoting tumor growth.[6][8]

  • PTEN Stability: SENP1 can also regulate the tumor suppressor PTEN. By deSUMOylating PTEN, SENP1 prevents its degradation, which can act as a barrier to SENP1-driven carcinogenesis. However, in PTEN-deficient tumors, SENP1's pro-tumorigenic effects are exacerbated.[6]

Given the established role of SENP1 in cancer, this compound and its analogues represent an intriguing chemical class for the development of novel SENP1 inhibitors.

Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. Therefore, it is highly probable that the anti-proliferative effects of the spiro-compounds are, at least in part, due to the inhibition of one or more kinases critical for cancer cell survival and proliferation.

Potential Kinase Targets and Their Roles in Cancer:

  • Checkpoint Kinase 1 (CHK1): CHK1 is a crucial component of the DNA damage response pathway.[1] Inhibition of CHK1 in cancer cells, particularly those with p53 mutations, can lead to mitotic catastrophe and apoptosis. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent CHK1 inhibitors.[1]

  • Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK): These Tec family kinases are essential for the signaling pathways in B-cells and T-cells, respectively.[2][9] Dysregulation of BTK and ITK is implicated in various hematological malignancies. As previously mentioned, derivatives of the spiro-azaspirooxindolinone scaffold have shown potent inhibitory activity against these kinases.[2]

Kinase_Inhibition_Workflow cluster_pathways Potential Downstream Effects Compound Spiro[piperidine-4,3'-pyrrolo [2,3-b]pyridin]-2'(1'H)-one CHK1 CHK1 Inhibition Compound->CHK1 Inhibits BTK_ITK BTK/ITK Inhibition Compound->BTK_ITK Inhibits DDR Disruption of DNA Damage Response CHK1->DDR BCR_TCR Inhibition of B-cell/T-cell Receptor Signaling BTK_ITK->BCR_TCR Apoptosis1 Apoptosis DDR->Apoptosis1 Apoptosis2 Apoptosis BCR_TCR->Apoptosis2

Figure 2: Potential kinase inhibition pathways.

Future Directions and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of novel anti-cancer agents. To fully realize its therapeutic potential, future research should focus on:

  • Comprehensive SAR Studies: Synthesis and biological evaluation of a broader range of analogues to identify compounds with improved potency and selectivity.

  • Mechanism of Action Deconvolution: Utilizing biochemical and cell-based assays to definitively identify the molecular target(s) of the most active compounds. This should include screening against a panel of kinases and proteases, with a particular focus on SENP1.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in preclinical animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of these compounds to synergize with existing cancer therapies, such as chemotherapy or immunotherapy.[1]

Conclusion

The this compound core represents a valuable scaffold for the discovery of new anti-cancer drugs. Its synthetic tractability, coupled with the demonstrated anti-proliferative activity of its analogues, warrants further investigation. By elucidating the precise molecular mechanisms through which these compounds exert their effects, the scientific community can pave the way for the development of a new class of targeted cancer therapeutics.

References

  • Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. (2021). ResearchGate. [Link]

  • WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). bepls. [Link]

  • This compound - [S26069]. Synthonix. [Link]

  • Emerging role of SENP1 in tumorigenesis and cancer therapy. (2024). Frontiers in Oncology. [Link]

  • Targeting SENP1 as a Novel Cancer Therapeutic Strategy. (2022). Remedy Publications LLC. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]

  • REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE. (1987). HETEROCYCLES. [Link]

  • SENP Proteases as Potential Targets for Cancer Therapy. (2021). MDPI. [Link]

  • Evidence of Omics, Immune Infiltration, and Pharmacogenomic for SENP1 in the Pan-Cancer Cohort. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Publishing. [Link]

  • SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis. (2022). Annals of Translational Medicine. [Link]

  • SENP1: A perspective from immune cells to disease (Review). (2023). Oncology Reports. [Link]

  • Naturally Derived SENP1 Inhibitors with Anticancer Activity. (2023). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv. [Link]

  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. [Link]

  • SENP1 regulates PTEN stability to dictate prostate cancer development. (2015). Oncogene. [Link]

  • Emerging role of SENP1 in tumorigenesis and cancer therapy. (2024). Frontiers. [Link]

  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. [Link]

  • Selection of reported small molecule SENP1 inhibitors (1–10). ResearchGate. [Link]

  • Role of Desumoylation in the Development of Prostate Cancer. (2008). The American Journal of Pathology. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Discovery of a Dual SENP1 and SENP2 Inhibitor. (2022). Biomolecules. [Link]

  • Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]/1420-3049/28/18/6647)

Sources

Unlocking Therapeutic Potential: Structure-Activity Relationship (SAR) Studies of the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for designing selective and potent inhibitors of various protein kinases, positioning it as a valuable starting point for the development of novel therapeutics in oncology and immunology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, focusing on key chemical modifications that influence biological activity. We will explore the synthetic rationale, detail essential experimental protocols for evaluation, and contextualize the mechanism of action within relevant signaling pathways.

Introduction: The Strategic Advantage of the Spirocyclic Core

Spirocyclic systems, where two rings share a single common atom, are increasingly sought after in drug design. The spiro atom imparts conformational rigidity to the molecule, which can lead to enhanced binding affinity and selectivity for the biological target by reducing the entropic penalty upon binding.[1] The this compound scaffold combines the favorable properties of the piperidine ring, a common moiety in CNS and other therapeutic agents, with the pyrrolo[2,3-b]pyridine (7-azaindole) core, a well-established pharmacophore for kinase inhibition.[2][3]

This unique combination has proven particularly fruitful in the discovery of inhibitors for Tec family kinases, such as Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[4][5] These non-receptor tyrosine kinases are critical components of signaling pathways in hematopoietic cells, making them high-value targets for treating hematological malignancies and autoimmune diseases.[4][5] This guide will dissect the SAR of this scaffold, providing a roadmap for optimizing its therapeutic potential.

The Core Scaffold: Key Positions for Chemical Exploration

The foundational this compound structure presents several key positions where chemical modifications can be systematically explored to modulate potency, selectivity, and pharmacokinetic properties. Our analysis will focus on the most impactful points of diversification as identified in the literature.

Core Core N1 N1-Position (Piperidine) N1->Core C5_prime C5'-Position (Pyrrolopyridinone) C5_prime->Core

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections will detail how substitutions at the N1-position of the piperidine ring and the C5'-position of the pyrrolopyridinone ring influence the biological activity of these compounds, primarily as kinase inhibitors with antiproliferative effects.

SAR at the Piperidine N1-Position

The nitrogen atom of the piperidine ring is a critical handle for introducing a variety of substituents that can interact with the solvent-exposed region of the kinase ATP-binding pocket or modulate the physicochemical properties of the molecule.

Studies have shown that introducing N-acyl groups is a viable strategy. For instance, compounds bearing different acyl groups at this position have been synthesized and evaluated for their antiproliferative activity against cancer cell lines expressing high levels of ITK and BTK.[4][5]

A noteworthy finding is the impact of sterically demanding groups attached to the carbonyl on the piperidine.

  • Gem-dialkyl groups: Compounds incorporating a gem-dialkyl group attached to the carbonyl at the N1-position showed high antiproliferative activity in ITK-high Jurkat and CEM cell lines.[4]

  • Cyclopropyl group: Similarly, a compound with a cyclopropyl group attached to the carbonyl also demonstrated good activity in both ITK and BTK cell lines.[4][5]

These results suggest that the region around the N1-position can accommodate bulky substituents, and that these groups may contribute to favorable interactions within the target kinase.

SAR at the Pyrrolopyridinone C5'-Position

The C5'-position of the pyrrolopyridinone ring extends into a region of the kinase active site where selectivity can often be engineered. Modifications at this position have a profound impact on potency.

Initial studies identified that a 5'-bromo substituent serves as a versatile synthetic handle for introducing various aryl and heteroaryl groups via Suzuki coupling.[6] The introduction of aryl groups at this position is a key determinant of activity.

  • Benzodioxole Group: A significant enhancement in antiproliferative activity was observed when a C5'-benzodioxole group was present.[4] This moiety appears to be a key pharmacophoric feature for potent inhibition of Tec family kinases.

The combination of optimal substituents at both the N1 and C5' positions is crucial for achieving high potency.

Quantitative SAR Data Summary

The following table summarizes the antiproliferative activity of representative analogs against various human cancer cell lines. The data highlights the most promising compounds identified in SAR studies.[4][5][6]

Compound IDN1-Substituent (Piperidine)C5'-Substituent (Pyrrolopyridinone)Target Cell LineActivity (IC50)Reference
I H5'-ArylMCF-7Moderate[6]
II H5'-ArylMDA-MB-231Low[6]
11 gem-dialkyl carbonyl5'-(benzo[d][6][7]dioxol-5-yl)Jurkat (ITK-high)High[4][5]
12 gem-dialkyl carbonyl5'-(benzo[d][6][7]dioxol-5-yl)CEM (ITK-high)High[4][5]
14 Biotin analogue5'-(benzo[d][6][7]dioxol-5-yl)RAMOS (BTK-high)High[4][5]
15 cyclopropyl carbonyl5'-(benzo[d][6][7]dioxol-5-yl)ITK/BTK cell linesGood[4][5]

Note: "High," "Good," "Moderate," and "Low" are qualitative descriptors based on the referenced literature. Specific IC50 values were not consistently provided in the initial search results.

Experimental Protocols: A Self-Validating Workflow

The integrity of any SAR study rests on the reliability and reproducibility of its experimental methods. Below are detailed protocols for the synthesis and biological evaluation of this compound class.

General Synthetic Pathway

The synthesis of the this compound scaffold is a multi-step process that allows for the late-stage introduction of diversity elements.[6]

A Starting Material (e.g., 7-azaindole derivative) B Piperidine Introduction & Spirocyclization A->B Multi-step C Intermediate 1 (Core Scaffold) B->C D N1-Acylation/ Alkylation C->D F C5'-Halogenation (e.g., Bromination) C->F E Intermediate 2 (N1-Modified) D->E E->F G Intermediate 3 (C5'-Bromo) F->G H Suzuki Coupling G->H Arylboronic acid I Final Analog Library H->I

Caption: General synthetic workflow for analog generation.

Step-by-Step Methodology (Representative Synthesis of 5'-Aryl Analogs): [6]

  • Scaffold Assembly: The core spirocyclic system is typically assembled through a rational, multi-step sequence starting from appropriate 7-azaindole and piperidine precursors.

  • Halogenation: The assembled scaffold is subjected to bromination at the C5' position, often using N-bromosuccinimide (NBS), to yield the key 5'-bromo intermediate.

  • Suzuki Coupling: The 5'-bromo intermediate is then coupled with a variety of aryl or heteroaryl boronic acids or esters under palladium-catalyzed conditions (e.g., using Pd(PPh3)4 and a base like Na2CO3) to generate the final target compounds.

  • Purification: All synthesized compounds are purified to >95% purity using standard techniques such as column chromatography or preparative HPLC.

  • Characterization: The structure of each final compound is unequivocally confirmed by ¹H-NMR, ¹³C-NMR, and LC-MS analysis.[6]

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[6][8]

Protocol:

  • Cell Plating: Cancer cells (e.g., MCF-7, Jurkat) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. A serial dilution is prepared in cell culture medium, and cells are treated with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Inhibition of Tec Family Kinase Signaling

The primary mechanism by which these compounds exert their antiproliferative effects is through the inhibition of key tyrosine kinases. In lymphocytes, ITK and BTK are essential transducers of signals from the T-cell receptor (TCR) and B-cell receptor (BCR), respectively. Inhibition of these kinases blocks downstream signaling cascades required for lymphocyte activation, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR TCR / BCR ITK_BTK ITK / BTK TCR_BCR->ITK_BTK Activation PLCg PLCγ ITK_BTK->PLCg Phosphorylation Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCg->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Spiro[piperidine-4,3'- pyrrolo[2,3-b]pyridin]-2'(1'H)-one Inhibitor->ITK_BTK Inhibition

Sources

Methodological & Application

Mastering the Purification of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity for a Privileged Scaffold

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a piperidine and a pyrrolopyridinone ring system, offers a unique topographical presentation for molecular interactions with biological targets.[1] This structural motif is found in a variety of biologically active molecules, making it a "privileged scaffold" for the design of novel therapeutics. The purity of this compound is paramount, as even minor impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and introduce toxicity.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, addressing the specific challenges posed by its chemical properties. We will delve into the rationale behind the selection of purification techniques, offering field-proven insights to empower researchers to obtain this valuable intermediate with the high degree of purity required for downstream applications.

Understanding the Molecule: Key Chemical Properties and Purification Challenges

This compound is a moderately polar, nitrogen-containing heterocyclic compound. Its key structural features, which dictate its purification strategy, include:

  • A basic piperidine nitrogen: This group can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during chromatographic purification.

  • A lactam moiety: This polar functional group contributes to the overall polarity of the molecule and provides a hydrogen bond donor and acceptor.

  • A pyrrolopyridine core: This aromatic system can engage in π-π stacking interactions.

The primary challenges in purifying this compound often revolve around its polarity and basicity, which can make standard chromatographic separations difficult. Common impurities may include unreacted starting materials, side-products from the synthesis, and diastereomers if a chiral center is introduced.

Purification Strategy Overview: A Multi-pronged Approach

A robust purification strategy for this compound typically involves a combination of techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Caption: A general workflow for the purification of this compound.

Protocol 1: Normal-Phase Flash Column Chromatography

Flash column chromatography is a cornerstone technique for the purification of moderately polar organic compounds. For this compound, the key to a successful separation is to mitigate the on-column interactions of the basic piperidine nitrogen.

Rationale for Method Selection

Normal-phase chromatography, using a polar stationary phase like silica gel and a less polar mobile phase, is well-suited for this compound. However, the basicity of the piperidine moiety can lead to undesirable interactions with the acidic silanol groups on the silica surface, resulting in poor peak shape and recovery. To counteract this, a basic modifier is added to the mobile phase. This modifier competitively binds to the acidic sites on the silica, preventing the analyte from tailing.[2]

Detailed Protocol
  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically suitable.

  • Mobile Phase Selection and Optimization:

    • A common mobile phase system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Crucial Step: To the chosen mobile phase, add a small amount of a basic modifier. Triethylamine (TEA) at 0.1-1% (v/v) or a 7N solution of ammonia in methanol (0.5-2% v/v) are effective choices.

    • The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.

  • Column Packing and Sample Loading:

    • Dry pack or slurry pack the column with the silica gel in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase. A gradient elution, starting with a lower polarity and gradually increasing the percentage of the more polar solvent, is often beneficial for separating impurities with different polarities.

    • Monitor the elution using TLC or a UV detector.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexanesOffers a good polarity range for elution.
Modifier 0.1-1% Triethylamine or 0.5-2% 7N NH3 in MethanolNeutralizes acidic silica sites, preventing peak tailing of the basic analyte.[2]
Elution Mode GradientImproves separation of impurities with varying polarities.

Protocol 2: Recrystallization for High-Purity Material

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[3] It is particularly useful as a final purification step after chromatography to remove any remaining minor impurities.

Rationale for Method Selection

The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3] A suitable solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. This allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor. For a molecule like this compound, which contains a lactam group capable of forming a stable crystal lattice, recrystallization can be a highly effective purification method.

Detailed Protocol
  • Solvent Screening:

    • The key to successful recrystallization is finding the right solvent or solvent system.

    • Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.[2]

  • Dissolution:

    • Place the crude or partially purified compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary to achieve saturation.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation
Solvent/Solvent SystemObservationSuitability
MethanolHigh solubility at room temperaturePoor for single-solvent recrystallization.
Isopropanol/WaterGood solubility when hot, poor when coldPotentially a good solvent system.
AcetonitrileModerate solubility when hot, low when coldA promising candidate for single-solvent recrystallization.
Ethyl AcetateLow solubility even when hotNot a suitable solvent.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For analytical purposes or for the purification of small quantities of material to very high purity, reverse-phase HPLC is an excellent option.

Rationale for Method Selection

Reverse-phase chromatography separates compounds based on their hydrophobicity.[4][5] It uses a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][5][6] For a polar molecule like this compound, this technique can provide excellent resolution from less polar impurities. The use of an acidic modifier in the mobile phase can help to protonate the basic nitrogens, leading to sharper peaks and better retention.

Detailed Protocol
  • Stationary Phase: A C18-bonded silica column is the most common choice.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.

  • Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components. This ensures a consistent pH and improves peak shape for basic analytes.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm or 280 nm) is standard.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Injection and Elution: Inject the sample and run the gradient.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and confirm their purity by analytical HPLC.

Caption: Workflow for preparative RP-HPLC purification.

Troubleshooting Common Purification Issues

IssuePossible CauseSolution
Streaking/Tailing in Normal-Phase Chromatography Strong interaction of the basic piperidine with acidic silica.Increase the concentration of the basic modifier (TEA or NH3 in MeOH). Consider using a less acidic stationary phase like alumina.[2]
Compound "Oiling Out" During Recrystallization Solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Scratch the inside of the flask to induce nucleation.[2]
Poor Retention in Reverse-Phase Chromatography The compound is too polar for the chosen conditions.Use a more polar stationary phase (e.g., a polar-embedded C18 column) or consider hydrophilic interaction liquid chromatography (HILIC).[7]
Co-elution of Impurities The chosen purification method lacks the necessary selectivity.Employ an orthogonal purification technique. For example, if normal-phase chromatography fails, try reverse-phase or recrystallization.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its utilization for drug discovery and development. By understanding the chemical nature of this important scaffold and applying the principles outlined in this guide, researchers can confidently and efficiently obtain material of the highest purity. The choice of purification technique—be it modified normal-phase chromatography, recrystallization, or reverse-phase HPLC—should be guided by the specific requirements of the project. With these detailed protocols and troubleshooting tips, scientists are well-equipped to overcome the challenges associated with purifying this valuable building block.

References

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025-10-20). Available from: [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014-11-01). Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025-08-06). Available from: [Link]

  • Son, S., et al. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2021). bepls. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Assay Methods of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Spirocyclic Scaffold

The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a framework for the development of potent and selective modulators of key biological targets. Analogs of this spiro compound have demonstrated promising antiproliferative activity against a range of human cancer cell lines, pointing towards their potential as novel oncology therapeutics.[1] Furthermore, this scaffold is structurally related to established kinase inhibitors, such as Tofacitinib, a known Janus kinase (JAK) inhibitor, suggesting a broader therapeutic potential in inflammatory and autoimmune diseases.[2][3][4]

Emerging research has identified that derivatives of this spiro compound can act as potent inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), two clinically validated targets in hematological malignancies and inflammatory disorders.[1][5][6] Additionally, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for the inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory conditions.[7]

This comprehensive guide provides a suite of detailed in vitro assay methods and protocols designed to rigorously evaluate the biological activity of this compound and its analogs. The described methodologies are intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action and potency of this promising class of compounds.

Section 1: Biochemical Assays for Target Engagement and Potency Determination

Biochemical assays are fundamental for directly measuring the interaction of a compound with its purified molecular target, providing essential data on potency and mechanism of inhibition.

Kinase Inhibition Assays: Probing the Interaction with ITK and BTK

Given that derivatives of the this compound scaffold have shown inhibitory activity against ITK and BTK, direct kinase inhibition assays are a critical first step.[1] These assays quantify the ability of the test compound to inhibit the enzymatic activity of the purified kinase.

Scientific Rationale: ITK and BTK are non-receptor tyrosine kinases that play crucial roles in T-cell and B-cell signaling, respectively.[5][8][9] Their dysregulation is implicated in various cancers and autoimmune diseases. Therefore, direct inhibition of their kinase activity is a key therapeutic strategy.

A widely used method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11] This luminescent assay is highly sensitive and adaptable for high-throughput screening.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions enzyme Dilute Purified ITK or BTK Enzyme reagents->enzyme mix Add Kinase, Substrate, and Test Compound to Microplate enzyme->mix start_reaction Initiate Reaction by Adding ATP mix->start_reaction incubate Incubate at 30°C for 60 minutes start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent to Deplete Unused ATP incubate->stop_reaction incubate_stop Incubate at Room Temperature for 40 minutes stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at Room Temperature for 30 minutes add_detection->incubate_detect readout Measure Luminescence incubate_detect->readout G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Jurkat or RAMOS cells into a 96-well plate incubate_initial Incubate overnight seed_cells->incubate_initial add_compound Add serial dilutions of the test compound incubate_initial->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or detergent) incubate_mtt->add_solubilizer incubate_solubilize Incubate for 2 hours in the dark add_solubilizer->incubate_solubilize read_absorbance Measure absorbance at 570 nm incubate_solubilize->read_absorbance

Sources

"Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" kinase inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

Biochemical Assay for Characterizing Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Analogs as Janus Kinase (JAK) Inhibitors

Abstract

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases critical for cytokine signaling, making them high-value therapeutic targets for autoimmune diseases and cancers.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, mimicking the purine of ATP to bind the enzyme's active site.[3] This note describes a detailed protocol for determining the in vitro potency of novel compounds based on the this compound scaffold, which has shown promise in inhibiting Tec family and other kinases.[4][5] We present a robust, luminescence-based biochemical assay, the ADP-Glo™ Kinase Assay, for measuring the half-maximal inhibitory concentration (IC50) of test compounds against a representative member of the JAK family, such as JAK3.

Introduction: Scientific Context and Assay Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. The JAK family (JAK1, JAK2, JAK3, TYK2) plays a pivotal role in immunity and hematopoiesis by transducing signals from cytokine receptors via the JAK-STAT pathway.[1][6] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[7]

The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif found in many approved kinase inhibitors.[8][9][10] The this compound scaffold represents a promising evolution of this core, offering a three-dimensional architecture that can be exploited to achieve higher potency and selectivity.[4][5]

Evaluating the inhibitory potential of new chemical entities is a cornerstone of drug discovery.[11] A robust biochemical assay provides the initial, critical data on a compound's ability to inhibit the target enzyme.[12] While various assay formats exist (e.g., radiometric, fluorescence-based), the ADP-Glo™ Kinase Assay offers a universal, sensitive, and high-throughput compatible method.[13][14] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, making it suitable for virtually any kinase, substrate, and ATP concentration.[15]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step, homogeneous luminescence assay designed to measure the amount of ADP produced in a kinase reaction.[16] An inhibitor's potency is determined by its ability to reduce ADP formation.

  • Kinase Reaction: The kinase (e.g., JAK3) phosphorylates a substrate using ATP, producing ADP. The reaction is performed in the presence of varying concentrations of the spiro-piperidine inhibitor.

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This step is crucial to prevent the unused ATP from creating a high background signal.[17]

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.[16][17]

Therefore, high kinase activity results in high ADP production and a strong luminescent signal. An effective inhibitor blocks the kinase, leading to low ADP levels and a diminished light signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase JAK3 Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate remATP Remaining ATP ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor Spiro-Compound Inhibitor Inhibitor->Kinase Inhibits Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent Converts ADP_Glo_Reagent ADP-Glo™ Reagent remATP->ADP_Glo_Reagent Depleted newATP Newly Synthesized ATP Kinase_Detection_Reagent->newATP Luciferase Luciferase newATP->Luciferase Light Luminescent Signal Luciferase->Light Assay_Workflow A 1. Add Compound/Control (e.g., 1 µL of 50X stock in DMSO) B 2. Add Enzyme + Substrate Mix (e.g., 12.5 µL of 2X solution) A->B C 3. Add ATP to Initiate Reaction (e.g., 12.5 µL of 2X solution) Mix and incubate (e.g., 60 min at RT) B->C D 4. Terminate & Deplete ATP Add 25 µL ADP-Glo™ Reagent Mix and incubate (40 min at RT) C->D E 5. Detect ADP Add 50 µL Kinase Detection Reagent Mix and incubate (30-60 min at RT) D->E F 6. Read Luminescence (Plate Luminometer) E->F

Caption: Step-by-step workflow for the kinase inhibition assay.

  • Compound Plating: Add 1 µL of the serially diluted spiro-compound, control inhibitor, or 100% DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X Enzyme/Substrate mix in Kinase Reaction Buffer. Add 12.5 µL of this mix to all wells except the "no enzyme" negative controls. Add 12.5 µL of buffer with substrate only to the negative control wells.

  • Initiate Kinase Reaction: Add 12.5 µL of 2X ATP solution to all wells to start the reaction (Final Volume = 25 µL). Mix the plate gently on an orbital shaker for 30 seconds.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear phase of the reaction.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP. [18]6. Signal Development: Add 50 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Plate Layout and Controls

A robust assay includes proper controls for data normalization and quality assessment.

Well Type Compound Enzyme ATP Purpose
Test Wells Serial DilutionYesYesDetermine dose-response
0% Inhibition DMSO VehicleYesYesRepresents 100% kinase activity (Max Signal)
100% Inhibition Control InhibitorYesYesRepresents 0% kinase activity (Min Signal)
No Enzyme DMSO VehicleNoYesBackground signal control

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is normalized using the control wells. [19]

    • Formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

      • RLU_sample: Signal from the test compound well.

      • RLU_max: Average signal from the 0% inhibition (DMSO) wells.

      • RLU_min: Average signal from the 100% inhibition (control inhibitor) wells.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.

    • Plot % Inhibition versus the log10 of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) with software like GraphPad Prism or equivalent. [20][21]The software will calculate the IC50 value from the curve.

Sample Data Table
Compound Conc. (nM) Log [Conc.] Avg. RLU % Inhibition
100004.0015,50098.5
33333.5216,20097.2
11113.0525,00081.0
3702.5755,00027.0
1232.0971,500-1.5 (noise)
411.6170,0000.0
Controls
0% Inhibition (Max)N/A70,0000.0
100% Inhibition (Min)N/A14,500100.0

Assay Validation and Quality Control

Before screening compounds, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. [22][23]

  • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • SD_max and Mean_max: Standard deviation and mean of the 0% inhibition (max signal) controls.

    • SD_min and Mean_min: Standard deviation and mean of the 100% inhibition (min signal) controls.

  • Interpretation of Z'-factor: [24][25] * Z' > 0.5: An excellent, robust assay.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' < 0: The assay is not suitable for screening.

  • Self-Validation: Run a Z' determination plate with at least 16 wells each of max and min signal controls before and during screening campaigns to ensure consistent performance. [26]

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015). PubMed. [Link]

  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. ChemRxiv. [Link]

  • Sometimes Small Is Beautiful: Discovery of the Janus Kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) Pathways and the Initial Development of JAK Inhibitors for IBD Treatment. (2023). PMC. [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (2014). ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

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  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

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  • Janus kinase inhibitor. Wikipedia. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). ScienceDirect. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2015). NCBI. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2023). PubMed Central. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

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  • ADP Glo Protocol. Protocol Exchange. [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
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Application Notes: High-Throughput Screening Using the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The landscape of drug discovery is increasingly focused on molecules that can expertly navigate the complex three-dimensional space of biological targets. Spirocyclic systems, characterized by two rings joined at a single atom, have emerged as powerful scaffolds for this purpose. Their inherent rigidity and three-dimensional nature offer a distinct advantage over traditional flat aromatic systems, enabling more precise and potent interactions with target proteins.[1] The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one core is a privileged scaffold that has garnered significant attention. Its unique architecture provides a robust framework for developing selective modulators of challenging targets, including kinases and ion channels.[2][3]

The growing availability of diverse spirocyclic building blocks has made these complex structures more accessible for medicinal chemists.[4][5] This has led to a surge in their incorporation into drug candidates, where they have been shown to improve potency, selectivity, and critical physicochemical properties like solubility.[6][7] These enhancements are crucial for overcoming common challenges in drug development, such as metabolic instability and off-target effects.[4] This guide provides a comprehensive overview and detailed protocols for leveraging the this compound scaffold in high-throughput screening (HTS) campaigns.

Target Selection and Rationale: Kinases and Ion Channels

Derivatives of the this compound scaffold have shown significant promise as inhibitors of Janus kinases (JAKs) and modulators of the voltage-gated sodium channel Nav1.7.[8][9]

  • Janus Kinases (JAKs): As intracellular tyrosine kinases, JAKs are critical components of signaling pathways for numerous cytokines and growth factors.[8] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune disorders and cancers, making JAKs highly attractive therapeutic targets.[8][10]

  • Nav1.7: This voltage-gated sodium channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[9][11] Its strong genetic validation makes it a prime target for the development of novel analgesics.[9]

The structural rigidity of the this compound core allows for the precise positioning of functional groups to interact with the ATP-binding site of kinases or the complex pore of ion channels, offering a path to highly selective inhibitors.[1]

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel modulators based on this scaffold follows a multi-stage process designed to efficiently identify and validate promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization A Compound Library (Spirocycle Derivatives) B Primary HTS Assay (e.g., TR-FRET Kinase Assay) A->B 10 µM single point screen C Initial Hit Identification (% Inhibition > 50%) B->C Data Analysis D Dose-Response Curve (IC50 Determination) C->D Confirmation E Orthogonal Assay (e.g., ADP-Glo Kinase Assay) D->E Validation F Promiscuity & Cytotoxicity Counter-screens E->F Selectivity G Secondary Cell-Based Assay (e.g., pSTAT Assay) F->G Confirmed Hits H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimer Cytokine->Receptor:f0 JAK2 JAK2 Receptor->JAK2 recruits pJAK2 pJAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates Gene Target Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

Detailed Protocol: HTRF® pSTAT3 (Tyr705) Cellular Assay

Materials:

  • HEK293 cells stably expressing the IL-6 receptor and JAK2.

  • Assay medium: Opti-MEM or similar serum-free medium.

  • Stimulation medium: Assay medium containing IL-6.

  • HTRF® pSTAT3 (Tyr705) kit reagents (Europium cryptate-labeled anti-pSTAT3 and d2-labeled anti-total STAT3 antibodies).

  • Lysis buffer.

  • 384-well cell culture plates (white).

Procedure:

  • Cell Seeding:

    • Seed 20,000 cells per well in 16 µL of assay medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds in assay medium.

    • Add 4 µL of the compound solution to the cells and incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add 5 µL of IL-6 solution (at a pre-determined EC80 concentration) to all wells except the unstimulated controls.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Add 5 µL of lysis buffer containing the HTRF® antibodies to each well.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader.

Data Analysis and Interpretation

The HTRF® ratio is used to calculate the percent inhibition for each compound concentration, from which an IC50 value is determined. A potent IC50 in this cellular assay confirms that the compound can penetrate the cell membrane and inhibit JAK2 activity in a physiological context.

Compound ID Primary Screen (% Inh @ 10µM) Cellular pSTAT3 IC50 (nM) Comment
SPI-001 95%50Potent hit, confirmed cellular activity.
SPI-002 88%1500Biochemical hit, poor cellular potency.
SPI-003 62%>10,000Likely an assay artifact or non-cell-permeable.
Ruxolitinib 99%35Positive control, validates assay performance.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. The protocols outlined here provide a robust framework for identifying and validating potent and cell-active inhibitors for targets like JAK2. Confirmed hits from these assays would progress to further characterization, including selectivity profiling against other kinases, ADME/Tox studies, and structure-activity relationship (SAR) optimization to develop clinical candidates. The inherent three-dimensionality and synthetic tractability of this scaffold make it an invaluable tool for modern drug discovery campaigns. [4][6]

References

  • Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridin] Analogues. (2021-04-12). ResearchGate. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. PubMed. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025-09-29). Drug Hunter. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025-04-05). PubMed. [Link]

  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. (2018-01-08). Proceedings of the National Academy of Sciences. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. ChemRxiv. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2025-10-24). ACS Omega. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Customs Ruling NY N045105 - The tariff classification of Telecom Modulators from China, Thailand or Malaysia. CustomsMobile. [Link]

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  • DNA encoding function modifying Nav1.7 antibodies.
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  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp. (2025-08-11). PubMed. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

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  • High Throughput Screening for Protein Kinase Inhibitors. (2005-03-01). Bentham Science. [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Plasma EV miR-186-5p as an Early Biomarker and Regulator of IFN-α-Mediated Oxidative and β-Cell Dysfunction in Prediabetes. MDPI. [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Nature. [Link]

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Application Notes and Protocols: Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These specialized small molecules are instrumental in dissecting complex biological pathways and validating novel therapeutic targets.[1] The spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold has emerged as a promising chemotype. Its rigid three-dimensional structure, conferred by the spirocyclic center, offers the potential for high-potency and selective interactions with protein targets, a desirable attribute for a chemical probe.[2]

Derivatives of this core structure have demonstrated significant biological activity, notably as inhibitors of Tec family kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), and have shown antiproliferative effects in various cancer cell lines.[3] The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in numerous kinase inhibitors, including those targeting Salt-Inducible Kinase 2 (SIK2).[4][5][6] This collective evidence strongly suggests that this compound holds significant promise as a chemical probe, particularly for interrogating kinase signaling pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a chemical probe. We will delve into its hypothesized mechanism of action, provide detailed protocols for target engagement and identification, and discuss the critical importance of appropriate controls for robust and reliable experimental outcomes.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Given the documented activity of its analogs, it is hypothesized that this compound functions as an ATP-competitive kinase inhibitor.[7] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. The pyrrolo[2,3-b]pyridine core can form key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving inhibitory activity.

The specific kinases that this compound may target are likely to be within the families identified for its derivatives, such as the Tec kinases (BTK and ITK) or the SIK family.[3][4] Inhibition of these kinases can have profound effects on various cellular processes, including immune cell activation, inflammatory responses, and cell proliferation.

Potential Signaling Pathways for Interrogation:
  • Tec Family Kinase Signaling (BTK & ITK): BTK is crucial for B-cell development and activation, while ITK plays a similar role in T-cells.[8][9][10] Inhibition of these kinases can modulate immune responses, making this probe a potential tool for studying autoimmune diseases and hematological malignancies.

  • SIK2 Signaling: SIK2 is involved in various cellular processes, including metabolic regulation and cell growth.[4][7][11] Dysregulation of SIK2 has been implicated in several cancers. This probe could be utilized to explore the role of SIK2 in oncogenic signaling pathways, such as the PI3K-Akt-mTOR and Hippo-YAP pathways.[4][12]

  • PDE4B Signaling: The pyrrolo[2,3-b]pyridine scaffold has also been associated with the inhibition of phosphodiesterase 4B (PDE4B), an enzyme that degrades the second messenger cAMP.[13] By inhibiting PDE4B, the probe could elevate intracellular cAMP levels, impacting downstream signaling cascades involving PKA and EPAC.[14][15]

To elucidate the precise mechanism of action and identify the direct cellular targets of this compound, a systematic approach employing target engagement and identification methodologies is essential.

PART 1: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular environment.[16] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[16]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Probe (and vehicle control) cell_culture->treatment heating 3. Heat Aliquots at Different Temps treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Separate Soluble & Precipitated Fractions lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot quantification 7. Quantify Soluble Protein western_blot->quantification melting_curve 8. Plot Melting Curve quantification->melting_curve Chemoproteomics_Workflow cluster_incubation Probe Incubation cluster_capture Affinity Capture cluster_wash_elute Wash & Elute cluster_ms_analysis MS Analysis cell_lysate 1. Prepare Cell Lysate probe_incubation 2. Incubate with Biotinylated Probe cell_lysate->probe_incubation streptavidin_beads 3. Add Streptavidin Beads probe_incubation->streptavidin_beads wash_beads 4. Wash Beads to Remove Non-specific Binders streptavidin_beads->wash_beads elution 5. Elute Bound Proteins wash_beads->elution sds_page 6. SDS-PAGE & In-gel Digestion elution->sds_page lc_ms 7. LC-MS/MS Analysis sds_page->lc_ms protein_id 8. Protein Identification & Quantification lc_ms->protein_id

Caption: Affinity-based chemoproteomics workflow.

Detailed Protocol for Chemoproteomics

1. Probe Synthesis:

  • Synthesize a biotinylated analog of this compound. A linker should be attached to a position on the molecule that is not critical for its binding activity.

2. Cell Lysis and Probe Incubation:

  • Lyse cells from the desired line in a non-denaturing lysis buffer.
  • Incubate the cell lysate with the biotinylated probe and a biotin-only control for 1-2 hours at 4°C. For competitive profiling, pre-incubate the lysate with an excess of the non-biotinylated probe before adding the biotinylated version.

3. Affinity Capture:

  • Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.

4. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

5. Mass Spectrometry Analysis:

  • Separate the eluted proteins by SDS-PAGE.
  • Perform an in-gel tryptic digestion of the protein bands.
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify the proteins from the MS/MS data using a protein database search engine.
  • Quantify the relative abundance of the identified proteins in the probe-treated sample versus the control.
  • Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
Data Presentation for Chemoproteomics
Protein AccessionGene SymbolProtein NameFold Enrichment (Probe vs. Control)p-value
(Example) P42212BTKBruton's tyrosine kinase(To be determined)(To be determined)
(Example) Q08881SIK2Serine/threonine-protein kinase SIK2(To be determined)(To be determined)

PART 3: The Critical Role of Controls in Chemical Probe Studies

The validity of any conclusions drawn from experiments using a chemical probe hinges on the rigorous use of appropriate controls. [1][17][18][19][20]

Essential Controls:
  • Negative Control: This is a structurally similar analog of the probe that is inactive against the intended target. [17][18][19][20]It is crucial for demonstrating that the observed phenotype is a direct result of modulating the target and not due to off-target effects. The negative control should be tested in parallel with the active probe in all cellular assays.

  • Orthogonal Probe: A structurally distinct probe that targets the same protein but through a different chemical scaffold. [1]Concordant results from two structurally different probes strengthen the evidence for on-target activity.

  • Vehicle Control: The solvent used to dissolve the probe (e.g., DMSO) must be included in all experiments at the same final concentration to account for any effects of the solvent itself.

The selection and use of these controls are paramount for ensuring the scientific integrity of studies employing this compound as a chemical probe.

Conclusion

This compound represents a promising chemical scaffold for the development of a novel chemical probe. Based on the activity of its derivatives, it is hypothesized to function as a kinase inhibitor. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically validate its target engagement, identify its specific cellular targets, and utilize it to interrogate relevant signaling pathways. By adhering to rigorous experimental design, including the critical use of appropriate controls, the scientific community can confidently unlock the full potential of this intriguing molecule in advancing our understanding of cellular signaling and accelerating the discovery of new therapeutic strategies.

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Unveiling the Cellular Targets of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one: A Guide to Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spiro-oxindoles and the Imperative of Target Deconvolution

The spiro-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] This structural class has demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] "Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" and its derivatives have emerged as promising therapeutic candidates, with studies highlighting their antiproliferative effects in various cancer cell lines.[3] Notably, analogues of this compound have been identified as inhibitors of Tec family kinases, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), which are critical nodes in immune cell signaling pathways implicated in hematological malignancies and autoimmune disorders.[3][4]

Phenotypic screening, a cornerstone of drug discovery, often identifies compounds with desirable cellular effects without a priori knowledge of their molecular targets. The process of elucidating these targets, known as target deconvolution or target identification, is a critical step in advancing a hit compound through the drug development pipeline.[5][6] A definitive understanding of a compound's mechanism of action is paramount for lead optimization, predicting potential on- and off-target effects, and developing robust biomarkers for clinical trials.

This comprehensive guide provides a strategic framework and detailed protocols for the target identification of "this compound". We will navigate through a multi-pronged approach, commencing with the rational design and synthesis of a chemical probe, followed by affinity-based protein profiling to capture interacting proteins, and culminating in orthogonal validation of putative targets. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the molecular intricacies of this promising class of compounds.

Strategic Workflow for Target Identification

A robust target identification campaign necessitates a logical and multi-faceted experimental workflow. The strategy outlined herein integrates chemical biology, proteomics, and biophysical techniques to confidently identify and validate the cellular targets of our lead compound.

Target Identification Workflow cluster_0 Probe Development cluster_1 Target Capture cluster_2 Target Identification cluster_3 Target Validation Probe_Synthesis Affinity Probe Synthesis (Biotinylation) Activity_Validation Validate Probe Activity Probe_Synthesis->Activity_Validation Confirm bioactivity Cell_Culture Cell Line Selection & Culture Lysate_Prep Cell Lysis & Lysate Preparation Cell_Culture->Lysate_Prep Affinity_Purification Affinity Purification (Pull-down Assay) Lysate_Prep->Affinity_Purification Incubate with probe On_Bead_Digestion On-Bead Digestion Affinity_Purification->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Proteomics Data Analysis (Database Searching) LC_MS->Data_Analysis Identify proteins CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis->CETSA Validate in-cell binding SPR Surface Plasmon Resonance (SPR) Data_Analysis->SPR Quantify binding kinetics Western_Blot Western Blot Data_Analysis->Western_Blot Confirm protein presence

Caption: Overall workflow for target identification.

Part 1: Affinity Probe Development

The cornerstone of a successful affinity-based target identification experiment is a high-quality chemical probe. This probe is a derivative of the parent compound, modified to incorporate a handle for enrichment, typically biotin, while retaining its biological activity.

Proposed Synthesis of a Biotinylated Affinity Probe

Proposed Reaction Scheme:

This compound + Biotin-PEG4-NHS ester → Biotinylated this compound Probe

Protocol for Biotinylation:

  • Dissolution: Dissolve "this compound" (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution to act as a non-nucleophilic base.

  • Biotinylation Reagent: Add a solution of Biotin-PEG4-NHS ester (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biotinylated probe.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Validation of Probe Bioactivity

It is imperative to confirm that the synthesized biotinylated probe retains the biological activity of the parent compound. This is typically assessed using the same phenotypic or biochemical assay that was used to identify the initial hit. For "this compound", this would involve a cell proliferation assay using a relevant cancer cell line (e.g., a BTK-dependent lymphoma cell line).

Table 1: Hypothetical Bioactivity Comparison

CompoundIC₅₀ (nM) in Ramos Cells
This compound150
Biotinylated Probe250
Negative Control (Unrelated Biotinylated Molecule)>10,000

A modest decrease in potency for the biotinylated probe is acceptable, as long as it remains within a reasonable range of the parent compound's activity.

Part 2: Affinity Purification and Mass Spectrometry

With a validated affinity probe in hand, the next phase involves using it to "fish" for its binding partners from a complex cellular proteome.

Cell Culture and Lysate Preparation
  • Cell Line Selection: Choose a cell line that is sensitive to the effects of the parent compound. Based on the literature, a B-cell lymphoma line such as Ramos, which expresses high levels of BTK, would be an appropriate choice.[3]

  • Cell Culture: Culture the selected cells to a sufficient density (typically ~1-5 x 10⁸ cells per experimental condition).

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and interaction.[]

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris and collect the clear supernatant containing the soluble proteome.[]

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Affinity Purification (Pull-down Assay)

This protocol utilizes the high-affinity interaction between biotin and streptavidin to isolate the probe-protein complexes.[][10]

  • Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer and wash them several times to remove any preservatives.

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Probe Incubation: Add the biotinylated probe to the pre-cleared lysate at a pre-determined optimal concentration. As a negative control, add an equimolar amount of free biotin to a separate aliquot of lysate to compete for binding to the probe's targets. An additional control should be lysate incubated with beads alone.

  • Incubation: Incubate the lysate with the probe for 1-2 hours at 4°C with gentle rotation to allow for probe-target binding.

  • Capture of Complexes: Add the washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt concentrations) can be employed to minimize background.[]

On-Bead Digestion and Sample Preparation for Mass Spectrometry

Eluting the captured proteins can be challenging due to the strong biotin-streptavidin interaction. Therefore, on-bead digestion is a preferred method to release tryptic peptides for subsequent mass spectrometry analysis.[11]

  • Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and incubate to break disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

  • Trypsin Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add sequencing-grade trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a compatible solvent (e.g., 50% acetonitrile/0.1% formic acid) to maximize peptide recovery.

  • Desalting: Combine the peptide eluates and desalt them using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend them in a small volume of mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Interpretation

The complex mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][12]

  • LC Separation: The peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.

  • Mass Spectrometry: The separated peptides are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS2 scan).[12]

  • Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest. The software matches the experimental fragmentation patterns to theoretical patterns of peptides from the database to identify the proteins present in the sample.

  • Data Filtering and Analysis: The identified proteins are filtered based on stringent criteria (e.g., peptide score, number of unique peptides) to generate a list of high-confidence hits. The abundance of each protein in the probe-treated sample is compared to the control samples (beads alone and competition with free biotin). True binding partners should be significantly enriched in the probe sample and depleted in the competition control.

Part 3: Orthogonal Validation of Putative Targets

To ensure the identified proteins are bona fide targets and not artifacts of the affinity purification process, it is crucial to validate the interactions using independent, label-free methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a small molecule can stabilize its target protein, leading to an increase in its thermal stability.

Protocol for Western Blot-based CETSA:

  • Cell Treatment: Treat intact cells with the parent compound "this compound" at various concentrations, and include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the abundance of the putative target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct binding.

CETSA Principle cluster_0 No Compound cluster_1 With Compound Protein_Unbound Target Protein Heat_Unbound Heat Protein_Unbound->Heat_Unbound Unfolded_Unbound Unfolded Protein Heat_Unbound->Unfolded_Unbound Denatures at Tm Protein_Bound Target Protein Complex Protein-Compound Complex Protein_Bound->Complex Compound Compound Compound->Complex Heat_Bound Heat Complex->Heat_Bound Stable_Complex Stable Complex Heat_Bound->Stable_Complex Denatures at Tm + ΔTm Protein_BoundCompound Protein_BoundCompound

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein.[7]

Protocol for SPR Analysis:

  • Protein Immobilization: Covalently immobilize the purified recombinant putative target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of "this compound" in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Acquisition: Record the binding events as a sensorgram, which plots the response units (RU) versus time.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Table 2: Hypothetical SPR Data

Putative Targetka (1/Ms)kd (1/s)KD (nM)
ITK1.5 x 10⁵3.0 x 10⁻³20
BTK2.2 x 10⁵4.4 x 10⁻³20
Negative Control ProteinNo BindingNo BindingN/A

Hypothetical Signaling Pathway and Data Interpretation

Based on the initial finding that analogues of "this compound" inhibit Tec family kinases, a plausible mechanism of action is the disruption of B-cell or T-cell receptor signaling.[1][3] If ITK and BTK are confirmed as direct targets, the compound would be expected to modulate downstream signaling events such as the activation of phospholipase C gamma (PLCγ) and subsequent calcium mobilization and activation of transcription factors like NFAT and NF-κB.[3]

Tec Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TCR_BCR TCR / BCR Lck Lck/Syk TCR_BCR->Lck Activation ITK_BTK ITK / BTK Lck->ITK_BTK Phosphorylation PIP2 PIP2 PLCg PLCγ PIP2->PLCg Hydrolysis PIP3 PIP3 IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ITK_BTK->PLCg Phosphorylation Spiro Spiro-oxindole Compound Spiro->ITK_BTK Inhibition Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT_NFkB NFAT / NF-κB Ca_Flux->NFAT_NFkB PKC->NFAT_NFkB Gene_Expression Gene Expression (e.g., Cytokines) NFAT_NFkB->Gene_Expression

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of spiropiperidines makes them attractive candidates in medicinal chemistry for enhancing pharmacokinetic profiles and exploring novel interactions with biological targets.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve consistent, high-quality results.

Introduction to the Synthesis

The synthesis of this compound typically involves a multi-step sequence culminating in a key acid-catalyzed intramolecular cyclization, often a Pictet-Spengler type reaction.[2][3][4] This crucial step forms the spirocyclic core by joining a piperidine precursor with a 7-azaindole moiety. The efficiency of this reaction is highly dependent on a range of parameters, and optimization is often necessary to achieve desired yields and purity. This guide will focus on troubleshooting and optimizing this key spirocyclization step and related transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction showing low or no product yield?

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The Pictet-Spengler reaction and related cyclizations are acid-catalyzed.[3][4] An insufficient amount of acid will result in a sluggish or stalled reaction.

    • Solution: Increase the loading of the acid catalyst incrementally. Common catalysts include trifluoroacetic acid (TFA), methanesulfonic acid, or Lewis acids like boron trifluoride etherate.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal catalyst loading.

  • Inadequate Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to 40-60 °C. For less reactive substrates, refluxing in a suitable solvent may be necessary.[5]

  • Poor Quality Starting Materials: Impurities in the starting materials, particularly the 7-azaindole precursor or the piperidine derivative, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. Characterize the purified materials by NMR and mass spectrometry before use.

  • Presence of Water: The presence of water can hydrolyze the intermediate iminium ion, preventing the cyclization from occurring.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also help to remove trace amounts of water.[2]

Question 2: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are they and how can I minimize them?

Possible Causes and Solutions:

  • Formation of Dehydrated Intermediates: Incomplete cyclization can lead to the accumulation of imine or enamine intermediates.

    • Solution: Drive the reaction to completion by increasing the reaction time or temperature. A stronger acid catalyst may also be beneficial.

  • Side Reactions of the 7-Azaindole Ring: The 7-azaindole nucleus can be sensitive to strongly acidic conditions, leading to side reactions such as dimerization or polymerization.[6]

    • Solution: Optimize the acid concentration to the minimum effective amount. Consider using a milder acid catalyst. Running the reaction at a lower temperature for a longer duration can also minimize side reactions.

  • Oxidation of the Product: The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere. Upon completion, quench the reaction and work it up promptly. The use of antioxidants in small quantities could be explored, though this may complicate purification.

Question 3: I am having difficulty purifying the final product. What are the best practices?

Possible Causes and Solutions:

  • Product Polarity and Solubility: The spirocyclic product may have challenging solubility properties, making purification by column chromatography difficult.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for amine-containing compounds. One study on a similar compound utilized a C18 column with 0.1% formic acid in water and acetonitrile as the eluent for flash chromatography.[7]

  • Co-elution with Starting Materials or Side Products: If the polarity of the product is similar to that of the starting materials or major impurities, separation can be challenging.

    • Solution: If column chromatography is ineffective, consider other purification techniques such as preparative HPLC or recrystallization. For recrystallization, screen a variety of solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Product Stability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive products.

    • Solution: Use deactivated silica gel (e.g., by treating with triethylamine) for column chromatography. Alternatively, consider using a different stationary phase such as alumina.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the spirocyclization reaction? A: The optimal temperature can vary depending on the specific substrates and catalyst used. It is best to start at room temperature and monitor the reaction progress. If the reaction is slow, gradually increase the temperature in 10-20 °C increments. Some Pictet-Spengler reactions require heating to reflux to proceed at a reasonable rate.[5]

Q: Which acid catalyst is best for this reaction? A: Trifluoroacetic acid (TFA) is a commonly used and effective catalyst for Pictet-Spengler reactions.[2] However, other protic acids like methanesulfonic acid or Lewis acids such as boron trifluoride etherate can also be employed.[3] The choice of catalyst may need to be optimized for your specific substrates.

Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC provides a quick qualitative assessment of the reaction progress, while LC-MS can confirm the formation of the desired product by its mass and provide a more quantitative measure of conversion.

Q: Is an inert atmosphere always necessary? A: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when heating the reaction for extended periods. This will minimize the risk of side reactions, such as oxidation of the 7-azaindole ring.

Optimized Experimental Protocol: Spirocyclization Step

This protocol provides a general starting point for the optimization of the key spirocyclization reaction.

Materials:

  • Appropriate 7-azaindole precursor

  • Piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 7-azaindole precursor (1.0 eq) and the piperidine derivative (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM (0.1 M solution).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reaction Condition Optimization Summary

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1TFA (2.0 eq)DCM252465
2TFA (2.0 eq)Toluene801278
3MsOH (1.5 eq)DCM253655
4BF3·OEt2 (1.2 eq)DCM0 to 251872

Visualizing the Process

Diagram 1: Key Reaction Mechanism - Pictet-Spengler Cyclization

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 7_azaindole_precursor 7-Azaindole Precursor imine_formation Imine/Iminium Ion Formation 7_azaindole_precursor->imine_formation + H+ piperidine_derivative Piperidine Derivative piperidine_derivative->imine_formation electrophilic_attack Intramolecular Electrophilic Attack imine_formation->electrophilic_attack Cyclization spiro_product Spiro[piperidine-4,3'-pyrrolo [2,3-b]pyridin]-2'(1'H)-one electrophilic_attack->spiro_product - H+ workflow start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis.

Diagram 3: Troubleshooting Decision Tree

troubleshooting start Low Yield? check_catalyst Increase Acid Catalyst start->check_catalyst Yes impurities Multiple Spots on TLC? start->impurities No increase_temp Increase Temperature check_catalyst->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents check_reagents->impurities optimize_conditions Optimize Reaction Time/ Temperature/Catalyst impurities->optimize_conditions Yes purification_issue Purification Difficulty? impurities->purification_issue No optimize_conditions->purification_issue change_column Try Different Column/ Solvent System purification_issue->change_column Yes success Successful Synthesis purification_issue->success No recrystallize Attempt Recrystallization change_column->recrystallize recrystallize->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

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  • You, S.-L. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research, 53(5), 1045-1059. [Link]

  • Kumar, S., et al. (2020). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • Khan, I., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1113063. [Link]

  • Vitale, P., & Scilimati, A. (2013). The Pictet-Spengler Reaction Still on Stage. PubMed, 2013, 317894. [Link]

  • Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues | Request PDF. (n.d.). ResearchGate. [Link]

  • Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11337-11353. [Link]57)

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Technical Support Center: Stability and Degradation Studies of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance for conducting stability and degradation studies on this novel spirocyclic scaffold. Given the compound's structural complexity, featuring a lactam within a pyrrolopyridine system fused to a piperidine ring, a thorough understanding of its stability is critical for its development.

This document will address common questions, troubleshoot potential experimental issues, and provide robust protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and factors that could influence the stability of this spiro compound?

A1: The structure of this compound contains several functional groups that could be susceptible to degradation under various stress conditions. Your primary focus should be on:

  • Lactam Hydrolysis: The 2'-oxo lactam moiety is a cyclic amide. Under acidic or basic conditions, this ring is susceptible to hydrolysis, which would lead to the formation of a ring-opened amino acid derivative. The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidation: The pyrrolopyridine core, being an electron-rich heterocyclic system, is a potential site for oxidation.[1] The piperidine nitrogen can also be oxidized to form an N-oxide. The presence of atmospheric oxygen, peroxide impurities in solvents, or deliberate exposure to oxidizing agents can trigger this degradation.

  • Photodegradation: Aromatic and heterocyclic systems, such as the pyrrolopyridine nucleus, can absorb UV-Vis light, leading to photolytic degradation. It is crucial to handle and store the compound with protection from light.[2] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[3][4]

  • pH Sensitivity: Beyond promoting hydrolysis, the pH of solutions can affect the overall stability. The basic nitrogen atoms in the piperidine and pyridine rings can be protonated, altering the electronic properties and, consequently, the reactivity of the molecule.

Q2: What are the most probable degradation pathways I should anticipate?

A2: Based on the structure, you should anticipate three primary degradation pathways. Forced degradation studies are essential to confirm these and uncover any unexpected routes.[5]

  • Hydrolytic Degradation:

    • Acid-Catalyzed: Protonation of the lactam carbonyl will likely facilitate nucleophilic attack by water, leading to the opening of the lactam ring.

    • Base-Catalyzed: Abstraction of the lactam N-H proton or direct attack by a hydroxide ion on the carbonyl carbon can also result in ring-opening.

  • Oxidative Degradation: The pyrrole moiety is particularly susceptible to oxidation, which could lead to the formation of various oxidized species, including hydroxylated derivatives or ring-cleavage products. The piperidine nitrogen can also be oxidized.

  • Photolytic Degradation: Exposure to light, particularly UV, could induce complex reactions, including radical-mediated processes, leading to dimerization, oxidation, or fragmentation of the pyrrolopyridine system.

The following diagram illustrates these potential primary degradation routes.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Acidic (H+) / Heat Parent Spiro[piperidine-4,3'-pyrrolo [2,3-b]pyridin]-2'(1'H)-one Acid->Parent Base Basic (OH-) / Heat Base->Parent Oxidant Oxidative ([O]) Oxidant->Parent Light Photolytic (hν) Light->Parent Hydrolysis_Product Ring-Opened Amino Acid Derivative Parent->Hydrolysis_Product Oxidation_Product N-Oxides or Hydroxylated Species Parent->Oxidation_Product Photo_Product Photolytic Adducts or Fragments Parent->Photo_Product

Caption: Potential Degradation Pathways.

Q3: Which analytical techniques are recommended for a stability-indicating assay of this compound?

A3: A stability-indicating assay method (SIAM) is one that can accurately quantify the decrease in the concentration of the active compound due to degradation. The key is specificity: the ability to separate the parent compound from all potential degradation products.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard.[6] Its high resolving power is ideal for separating polar and non-polar compounds. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides UV spectra that can aid in the initial characterization of degradants.

  • Method Development: Start with a C18 column and a mobile phase gradient of acetonitrile (or methanol) and a buffered aqueous solution (e.g., phosphate or acetate buffer). The buffer is critical to control the ionization state of the molecule's basic nitrogens and ensure reproducible chromatography.

  • Identification of Degradants: For structural elucidation of unknown peaks observed during degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap, is indispensable.[7] Tandem MS (MS/MS) experiments can provide fragmentation patterns to piece together the structures of the degradants.

Troubleshooting Guides
Problem: Unexpected peaks are appearing in my chromatogram during a stability study.

This is a common issue. The key is to systematically determine the origin of the new peak(s).

G start Unexpected Peak(s) Observed in HPLC Chromatogram q1 Is the peak present in the 'time zero' (T0) sample? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No cause1 Possible Cause: Synthesis-related impurity or reagent/solvent artifact. yes1->cause1 q2 Does the peak area increase over time while the parent peak area decreases? no1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No cause2 Conclusion: Peak is a degradation product. Proceed with characterization (LC-MS). yes2->cause2 q3 Is the peak observed in the placebo/blank sample subjected to the same stress conditions? no2->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No cause3 Possible Cause: Degradation of excipient (if in formulation), leachable from container, or mobile phase/solvent artifact. yes3->cause3 cause4 Possible Cause: Random event, injection artifact, or system contamination. Re-inject sample to confirm. no3->cause4

Caption: Troubleshooting workflow for unexpected peaks.

Actionable Steps:

  • Analyze Your Controls: Always run a "time zero" sample and a placebo/blank that has been subjected to the same stress conditions.[8] This is your primary diagnostic tool.

  • Check Peak Purity: Use a PDA detector to check the spectral purity of your parent peak. Co-elution of a degradant can cause the parent peak to look spectrally impure.

  • Mass Balance: Calculate the mass balance. The sum of the increase in the areas of all degradant peaks should approximately equal the decrease in the area of the parent peak. A poor mass balance may indicate that some degradants are not being detected (e.g., they are not UV active or are precipitating).

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products and assess the stability-indicating nature of the analytical method.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, use the stock solution and expose it as described in the table below. Include a control sample (protected from stress) for each condition. The goal is to achieve 5-20% degradation of the parent compound.[8] Adjust exposure times or reagent concentrations if degradation is too rapid or too slow.

  • Sample Treatment: After the specified exposure time, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed samples, a "time zero" sample, and a control sample by your developed stability-indicating HPLC method.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureSuggested DurationCausality Behind Choice
Acid Hydrolysis 0.1 M HCl60 °C2, 8, 24 hoursTargets the lactam moiety and other acid-labile groups.[10]
Base Hydrolysis 0.1 M NaOHRoom Temp / 60 °C30 mins, 2, 8 hoursTargets the lactam for base-catalyzed hydrolysis.[7]
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursProbes for susceptibility to oxidation at electron-rich centers.[11]
Thermal Dry Heat (Solid State)80 °C24, 48 hoursAssesses the intrinsic thermal stability of the molecule.
Photostability ICH Q1B Option IIAmbientOverall illumination of ≥1.2 million lux-hours and ≥200 W-h/m²Simulates exposure to light during manufacturing and storage.[12][13]
Protocol 2: Example Stability-Indicating RP-HPLC Method

Objective: To establish a starting point for developing a specific, precise, and accurate HPLC method for quantifying this compound and its degradants.

ParameterRecommended ConditionRationale
Instrument HPLC with PDA or UV-Vis DetectorPDA is preferred for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust column for initial method development.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered to control ionization and ensure sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential to elute both polar degradants and the non-polar parent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ Scan 200-400 nm; Quantify at λmaxDetermine the maximum absorbance wavelength (λmax) from a UV scan for best sensitivity.
Injection Vol. 10 µLAdjust as needed based on concentration and sensitivity.

Self-Validation Check: The ultimate test of this method is its ability to resolve all degradation peaks from the parent compound and each other in the forced degradation samples. Peak purity analysis via a PDA detector should be clean for the parent peak in all stressed samples.

References
  • AiFChem. this compound dihydrochloride.[14]

  • ResearchGate. Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridin] Analogues.[15]

  • SynPep. this compound.[2]

  • International Journal of Pharmaceutical Investigation. Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate.[7]

  • BOCSCI. this compound dihydrochloride.[16]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.[3]

  • Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.[10]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[17]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.[5]

  • PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.[1]

  • RSC Publishing. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.[18]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.[4]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.[9]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[19]

  • ACS Publications. Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases.[20]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products.[21]

  • Caron Products. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.[12]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.[6]

  • IJPSR. STRUCTURE ELUCIDATION OF OXIDATIVE DEGRADATION PRODUCT OF DROSPIRENONE.[8]

  • Synthonix. this compound.[22]

  • ResearchGate. Development and Validation of a Stability-Indicating HPTLC Assay Method for Idebenone.[23]

  • ICH. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).[13]

  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.[11]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.[24]

Sources

Technical Support Center: Optimizing Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one chemical scaffold. This guide is designed to provide practical, in-depth assistance for optimizing the use of this compound and its derivatives in your cell culture experiments. We will address common challenges and frequently asked questions to ensure the scientific integrity and reproducibility of your results.

Compound Profile: A Versatile Scaffold

The "this compound" core is a foundational structure for a diverse range of biologically active molecules.[1][2][3] Its rigid, three-dimensional spirocyclic nature can enhance target selectivity and improve pharmacokinetic properties.[4] Derivatives of this scaffold have been investigated for various therapeutic applications, including their potential as:

  • Antiproliferative agents in cancer cell lines.[1][3]

  • Kinase inhibitors , targeting enzymes such as Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][3]

  • Phosphodiesterase 4B (PDE4B) inhibitors , which are relevant in inflammatory and neurological diseases.[5]

  • p38 mitogen-activated protein kinase inhibitors , implicated in inflammatory responses.[6]

Given the broad spectrum of activity exhibited by its derivatives, it is crucial to empirically determine the optimal dosage and experimental conditions for the parent compound or any specific analog in your cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

The precise mechanism of action for the unsubstituted parent compound is not extensively defined in the literature and is highly dependent on the cellular context. However, based on the activities of its derivatives, it is plausible that this scaffold can be tailored to interact with a variety of protein targets, particularly kinase domains.[1][3][5][6] Therefore, the biological effect you observe will be specific to your cellular model and the expression profile of potential targets. It is recommended to perform target validation experiments or consult literature on derivatives with similar structural motifs to your compound of interest.

Q2: How should I prepare a stock solution of this compound?

Proper preparation and storage of your stock solution are critical for reproducible results.

  • Solubility: The dihydrochloride salt form of this compound suggests some degree of aqueous solubility.[7][8] However, for cell culture applications, it is standard practice to first dissolve small molecules in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[9] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Procedure:

    • Warm the vial of the compound to room temperature before opening.

    • Add the calculated volume of sterile DMSO to achieve the desired molarity.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be necessary but be mindful of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[10]

Q3: What is a suitable starting concentration for my cell-based assays?

A dose-response experiment is essential to determine the optimal, non-toxic working concentration. Based on published data for various derivatives, a sensible starting range for initial screening would be between 0.1 µM and 10 µM .[11][12]

Derivative ClassTarget/ActivityReported IC50/Effective ConcentrationCell Lines
AzaspirooxindolinonesITK/BTK InhibitionHigh antiproliferative activity (specific IC50 not stated)Jurkat, CEM, RAMOS
1H-pyrrolo[2,3-b]pyridine derivativesCytotoxic Activity< 10 µMA549 (human lung carcinoma)
Spiro-pyrrolidine/pyrrolizine derivativesAntiproliferative ActivityIC50 of 3.6 µM for a potent derivativeCCRF-CEM (leukemia)

This table summarizes data for derivatives and should be used as a guideline only. The potency of the parent compound may differ.

Troubleshooting Guide

Q4: I'm observing significant cytotoxicity, even at what I believe are low concentrations. What should I do?

  • Potential Cause 1: Inherent Compound Cytotoxicity: The compound may be highly potent and cytotoxic in your specific cell line.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) to determine the 50% cytotoxic concentration (CC50). This will help you define a therapeutic window where you can observe the desired biological effect without inducing widespread cell death.

  • Potential Cause 2: Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in your culture medium may be too high.

    • Troubleshooting Step: Ensure the final DMSO concentration is kept below 0.5%, and ideally at or below 0.1%.[9] Crucially, always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO without the compound) to differentiate between compound-specific effects and solvent-induced artifacts.

  • Potential Cause 3: Compound Instability: The compound may be degrading in the culture medium, leading to toxic byproducts.

    • Troubleshooting Step: Prepare fresh dilutions from your stock solution for each experiment. Assess the stability of the compound in your specific culture medium if you suspect degradation.[13]

Q5: I am not observing any biological effect. What could be the reason?

  • Potential Cause 1: Sub-optimal Concentration: The concentration of the compound may be too low to elicit a response.

    • Troubleshooting Step: Perform a dose-response experiment, testing a wider range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective concentration range.[11]

  • Potential Cause 2: Lack of Target Expression: The molecular target of the compound may not be present or functionally important in your chosen cell line.

    • Troubleshooting Step: If you have a hypothesized target based on literature for similar compounds, verify its expression in your cells (e.g., via Western blot, qPCR, or flow cytometry).

  • Potential Cause 3: Insufficient Incubation Time: The duration of treatment may not be long enough for the biological effect to manifest.

    • Troubleshooting Step: Conduct a time-course experiment, treating your cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time.

  • Potential Cause 4: Poor Cellular Bioavailability: The compound may not be efficiently crossing the cell membrane.

    • Troubleshooting Step: While the spiro structure is generally favorable for bioavailability, this can be cell-type dependent.[4] Specialized assays can be used to measure the intracellular concentration of the compound, though this is an advanced technique.[13]

Q6: My results are inconsistent between experiments. How can I improve reproducibility?

  • Potential Cause 1: Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to variability.

    • Troubleshooting Step: Standardize your cell culture workflow. Use cells within a consistent range of passage numbers, seed them at the same density to ensure similar confluency at the start of each experiment, and use the same batch of media and supplements.

  • Potential Cause 2: Compound Degradation: Repeated freeze-thaw cycles of the stock solution or improper storage can lead to degradation.

    • Troubleshooting Step: As mentioned in Q2, aliquot your stock solution to minimize freeze-thaw cycles. Always store it at the recommended temperature and protect it from light.[10]

  • Potential Cause 3: Pipetting Inaccuracies: Errors in serial dilutions can lead to significant variations in the final treatment concentrations.

    • Troubleshooting Step: Use calibrated pipettes and be meticulous in your dilution preparations. For very low concentrations, consider preparing an intermediate dilution stock to minimize errors.

Experimental Protocols & Workflows

Protocol 1: Dose-Response Determination for Efficacy

This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of the compound for a specific biological endpoint.

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of the compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution series starting from a high concentration (e.g., 50 µM). Remember to include a "no-drug" control and a "vehicle-only" (e.g., DMSO) control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined duration based on your experimental goals.

  • Assay: Perform your chosen assay to measure the biological endpoint of interest (e.g., inhibition of cell proliferation, change in protein expression, etc.).

  • Data Analysis: Plot the response versus the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Visualizing the Optimization Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement prep_stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) dose_response Dose-Response Assay (Wide Range, e.g., 0.01-100 µM) prep_stock->dose_response cytotoxicity Cytotoxicity Assay (MTT/LDH) (Parallel to Dose-Response) prep_stock->cytotoxicity vehicle_control Prepare Vehicle Control (Same % DMSO as highest dose) vehicle_control->dose_response vehicle_control->cytotoxicity calc_ec50 Calculate EC50/IC50 dose_response->calc_ec50 calc_cc50 Determine CC50 cytotoxicity->calc_cc50 time_course Time-Course Experiment (Using an effective dose) optimize Optimize Dose & Time for Further Experiments time_course->optimize therapeutic_window Define Therapeutic Window (CC50 >> EC50) calc_ec50->therapeutic_window calc_cc50->therapeutic_window therapeutic_window->time_course

Caption: Workflow for optimizing small molecule dosage.

Visualizing a Potential Mechanism of Action

G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor Activates downstream_kinase Downstream Kinase (e.g., ITK, BTK, p38) receptor->downstream_kinase Phosphorylates compound Spiro[piperidine-4,3'- pyrrolo[2,3-b]pyridin]-2'(1'H)-one (or derivative) compound->downstream_kinase Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response Regulates

Caption: Potential inhibitory pathway of derivatives.

References

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridin] Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic protocol of 5′‐bromospiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] derivative 6. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK- positive cancers. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Retrieved from [Link]

  • SynPep. (n.d.). This compound. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • Google Patents. (n.d.). EP3318565A1 - Pyrrolo[2,3-d]pyrimidinyle, pyrrolo[2,3-b]pyrazinyle et pyrollo[2,3-d]pyridinyle acrylamides.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2024). Small Molecule Cocktail DLC79 Suppresses Gliomagenesis by Activating Ascl1 and Remodeling Transcriptome. Retrieved from [Link]

  • ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. Retrieved from [Link]

  • Biorxiv. (n.d.). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Retrieved from [Link]

  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(piperidine-4,1'-(1h)pyrido(4,3-b)indole), 2',3',4',5'-tetrahydro-1,3',3'-trimethyl-, dihydrochloride. Retrieved from [Link]

  • RSC Publishing. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from [Link]

  • Google Patents. (n.d.). US8772288B2 - Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors.
  • PubChem. (n.d.). Spiro(piperidine-4,1'-(1h)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-2'-(4-morpholinylacetyl)-1-(phenylmethyl)-, dihydrate. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Overcoming Resistance to Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one-Based JAK Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 26, 2026

Introduction

Welcome to the technical support guide for researchers utilizing inhibitors based on the Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one scaffold. This core structure is integral to several potent Janus kinase (JAK) inhibitors, such as Tofacitinib, which are critical tools in cancer research and therapy.[1][2] These inhibitors function by blocking the JAK-STAT signaling pathway, a central node in cytokine signaling that, when dysregulated, drives cancer cell proliferation, survival, and immune evasion.[3][4][5]

Despite their initial efficacy, cancer cells can develop resistance, a significant hurdle in both preclinical and clinical settings.[6] This guide is designed to provide you, our fellow researchers, with the expert insights and practical methodologies needed to anticipate, diagnose, and overcome resistance to this class of inhibitors. We will delve into the molecular underpinnings of resistance and provide robust, field-tested protocols to help you navigate your experiments successfully.

Section 1: Understanding the Mechanisms of Resistance

Acquired resistance to JAK inhibitors is a multifaceted problem. Proactively understanding these mechanisms is the first step in designing experiments to circumvent them. Resistance can broadly be categorized into two main types: on-target and off-target (bypass) mechanisms.

A scoping review identified six primary mechanisms of molecular resistance to JAK inhibitors:

  • Point mutations in the kinase domain of JAK proteins.[7]

  • Cooperation between double-JAK mutants .[7]

  • Inactivation of phosphatases that normally downregulate JAK signaling.[7]

  • Evasion of inhibition through trans-phosphorylation by other JAK family members.[7]

  • Upregulation of pro-survival proteins , such as BCL-2 family members.[7]

  • Activation of kinase cross-signaling pathways (bypass pathways).[7]

The diagram below illustrates the core JAK-STAT pathway and highlights key points where resistance can emerge.

JAK_STAT_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Target Gene (Proliferation, Survival) pSTAT->Gene 4. Dimerization, Nuclear Translocation & Transcription PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR mTOR->Gene Promotes Survival mTOR->Gene Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Spiro-JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition JAK_mut JAK Mutation (On-Target) JAK_mut->JAK Alters Drug Binding Bypass Bypass Pathway Activation (Off-Target) Bypass->PI3K

Caption: JAK-STAT signaling and key resistance mechanisms.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with Spiro-based JAK inhibitors.

Q1: My cancer cell line, which was initially sensitive, is now showing reduced response to the JAK inhibitor. How do I confirm and characterize this resistance?

A1: This is a classic sign of acquired resistance. A systematic approach is required to confirm and quantify this change.

  • First, re-evaluate the IC50: The half-maximal inhibitory concentration (IC50) is the most direct measure of sensitivity. Perform a new dose-response curve using a cell viability assay (e.g., CellTiter-Glo®, MTT) on your resistant (R) cells and compare it to the parental (P) cell line. A significant rightward shift in the IC50 curve and a higher IC50 value (typically a 5-fold or greater increase) confirms resistance.[8][9]

  • Check the downstream target: Confirm that the inhibitor is no longer effectively suppressing its direct target in the resistant cells. Treat both P and R cells with the inhibitor at the original IC50 concentration for a short duration (e.g., 2-4 hours) and perform a Western blot for phosphorylated STAT3 (p-STAT3), the key downstream effector. If p-STAT3 levels remain high in the R cells compared to the P cells post-treatment, it indicates pathway reactivation.[10]

  • Ensure inhibitor integrity: As a control, test your current batch of inhibitor on a fresh, sensitive parental cell line to rule out compound degradation.

Q2: I've confirmed resistance, but sequencing of the JAK2 gene revealed no mutations in the kinase domain. What are the likely alternative resistance mechanisms?

A2: This is a common scenario and points towards off-target resistance, most frequently the activation of bypass signaling pathways.[7]

  • Investigate Parallel Pathways: The PI3K/AKT/mTOR pathway is a frequent culprit.[6][11] When JAK-STAT is inhibited, cells can compensate by up-regulating this parallel pro-survival pathway.

    • Actionable Step: Perform a Western blot on lysates from both parental and resistant cells (at baseline, without inhibitor treatment). Probe for key phosphorylated proteins in the PI3K pathway, such as p-AKT (Ser473) and p-S6 ribosomal protein.[12] Increased baseline activation in resistant cells is a strong indicator of a bypass mechanism.

  • Upregulation of Anti-Apoptotic Proteins: Cells can also resist apoptosis by increasing the expression of pro-survival proteins like BCL-2 or MCL-1.

    • Actionable Step: Use Western blotting or qPCR to compare the expression levels of BCL-2 family proteins between your parental and resistant cell lines.

Q3: I suspect a bypass pathway is activated. What is the best strategy to overcome this resistance experimentally?

A3: The most effective strategy is rational combination therapy. The goal is to inhibit both the primary target (JAK) and the compensatory bypass pathway simultaneously.

  • Synergy Analysis: Before scaling up experiments, it's crucial to determine if the combination of your JAK inhibitor and a bypass pathway inhibitor (e.g., a PI3K or MEK inhibitor) is synergistic, additive, or antagonistic. The Chou-Talalay method is the gold standard for this analysis.[13][14][15] This method calculates a Combination Index (CI), where:

    • CI < 1 indicates synergy (the desired outcome)

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

  • Clinical Relevance: Combination therapies involving JAK inhibitors are increasingly being explored in clinical trials, often showing superior efficacy compared to monotherapy.[16][17][18][19][20] For example, combining JAK inhibitors with BCL-2 inhibitors (like Venetoclax) has shown promise in overcoming resistance in certain leukemias.[1]

The workflow for investigating and overcoming resistance is outlined below.

Troubleshooting_Workflow start Observation: Loss of Inhibitor Efficacy confirm 1. Confirm Resistance (IC50 Shift, p-STAT WB) start->confirm sequence 2. Sequence JAK Gene confirm->sequence mutation JAK Mutation Found? (On-Target) sequence->mutation alt_inhib Strategy A: Test Alternative JAK Inhibitor (e.g., Type II Inhibitor) mutation->alt_inhib Yes hsp90 Strategy B: Test HSP90 Inhibitor (Degrades mutant JAK) mutation->hsp90 Yes bypass_wb 3. Probe Bypass Pathways (Western Blot for p-AKT, p-ERK) mutation->bypass_wb No end Outcome: Restored Therapeutic Efficacy alt_inhib->end hsp90->end bcl2 4. Check Pro-Survival Proteins (Western Blot for BCL-2) bypass_wb->bcl2 combo Strategy C: Rational Combination Therapy bcl2->combo synergy 5. Perform Synergy Assay (Chou-Talalay CI) combo->synergy synergy->end

Caption: A logical workflow for troubleshooting JAK inhibitor resistance.

Section 3: Key Experimental Protocols

Here we provide condensed, step-by-step protocols for the essential experiments discussed.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes the continuous exposure method to generate resistant cell lines.[8][21]

  • Determine Initial Dosing: First, establish the IC50 of the parental cell line for your JAK inhibitor. Begin the resistance induction by treating cells with a concentration equal to the IC20 or IC50.

  • Stepwise Dose Escalation: Culture the cells in the presence of the drug. When the cells resume a normal proliferation rate (compared to untreated parental cells), passage them and double the drug concentration.[22]

  • Monitor and Maintain: If significant cell death (>50%) occurs after a dose increase, maintain the cells at the previous concentration until they have recovered.[22] This process can take several months.

  • Stabilization: Once cells are proliferating steadily at a high concentration (e.g., 10x the original IC50), culture them at this concentration for at least 8-10 passages to ensure the resistance phenotype is stable.

  • Validation: Confirm the new, higher IC50 of the resistant line compared to the parental line. Always maintain a drug-free culture of the parental line in parallel and freeze down vials of both parental and resistant cells at regular intervals.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

This protocol is for detecting phosphorylated proteins like p-AKT and p-STAT3.[23]

  • Sample Preparation: Culture parental and resistant cells to ~80% confluency. For pathway analysis, lyse the cells directly. For inhibitor efficacy checks, treat with the drug for the specified time before lysis. Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager. Always probe the same membrane for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Protocol 3: Combination Index (CI) Assay for Synergy Analysis

This protocol outlines the setup for a synergy experiment using the Chou-Talalay method.[13][15][24]

  • Determine Single-Agent IC50s: Accurately determine the IC50 values for Drug A (JAK inhibitor) and Drug B (e.g., PI3K inhibitor) individually in your resistant cell line.

  • Design Combination Matrix: Create a dilution series for each drug. A common approach is to use a constant ratio design. For example, prepare dilutions of each drug at 0.25x, 0.5x, 1x, 2x, and 4x their respective IC50 values.

  • Plate Cells: Seed cells in a 96-well plate and allow them to attach overnight.

  • Apply Drug Combinations: Treat the cells with Drug A alone, Drug B alone, and the combination of both drugs at the various concentrations. Include untreated and vehicle-only control wells.

  • Incubate and Assess Viability: Incubate the cells for a period appropriate to their doubling time (typically 48-72 hours). Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Analysis: The results (fraction of cells affected vs. unaffected) are then analyzed using software like CompuSyn. This software calculates the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, or 50% inhibition) to determine synergy, additivity, or antagonism.[15][25]

Data Interpretation Summary

Experimental Observation Likely Resistance Mechanism Recommended Next Step / Strategy
High IC50 shift; No JAK mutation; High baseline p-AKTPI3K/AKT Bypass Pathway ActivationTest combination with a PI3K/mTOR inhibitor (e.g., Buparlisib, Alpelisib).
High IC50 shift; JAK kinase domain mutation detectedOn-Target MutationTest a next-generation or different class of JAK inhibitor that is insensitive to the mutation.[26]
Moderate IC50 shift; No JAK mutation; Increased BCL-2 expressionUpregulation of Anti-Apoptotic ProteinsTest combination with a BCL-2 inhibitor (e.g., Venetoclax).[1]
High IC50 shift; No JAK mutation; High baseline p-ERKMAPK/ERK Bypass Pathway ActivationTest combination with a MEK inhibitor (e.g., Trametinib).

References

  • Drug Combo JAKs Up Immunotherapy in Two Clinical Trials. (2024). National Cancer Institute. [Link]

  • Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment. (2025). PMC - NIH. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH. [Link]

  • Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough. (n.d.). PMC - NIH. [Link]

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (2024). PMC - NIH. [Link]

  • Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflammatory cells. (2019). PMC - NIH. [Link]

  • JAK-STAT Signalling Pathway in Cancer. (2020). PMC - NIH. [Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. (2010). PubMed. [Link]

  • Western blot analysis showing p-STAT3, STAT3, p-ERK1/2, ERK1/2 and AKT... (n.d.). ResearchGate. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. [Link]

  • Cancer risk associated with tofacitinib treatment relative to treatment... (n.d.). ResearchGate. [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. (n.d.). Frontiers. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Piperidinylcyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors. (n.d.).
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). AACR Journals. [Link]

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (2024). MDPI. [Link]

  • Identification of a novel Azaspirooxindolinone-based PROTAC for selective BTK degradation and enhanced anticancer activity. (2025). Institute of Molecular and Translational Medicine. [Link]

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (n.d.). PMC - NIH. [Link]

  • Cancer Risk in Patients Treated with the JAK Inhibitor Tofacitinib: Systematic Review and Meta-Analysis. (n.d.). MDPI. [Link]

  • Ways to generate drug-resistant cancer cell lines?. (2013). ResearchGate. [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. (n.d.). PMC. [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. [Link]

  • JAK Inhibitor–Based Combinations Could Represent the Next Frontier in Myelofibrosis. (2024). OncLive. [Link]

  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. (n.d.). BPS Bioscience. [Link]

  • JAK inhibitor combination therapy for the treatment of myelofibrosis. (2023). VJHemOnc. [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (n.d.). MDPI. [Link]

  • JAK-STAT Signaling Pathway. (2017). YouTube. [Link]

  • Tofacitinib, an oral Janus kinase inhibitor: analysis of malignancies across the rheumatoid arthritis clinical development programme. (2015). PubMed Central. [Link]

  • Western Blot Protocol. (2023). YouTube. [Link]

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  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). Nature. [Link]

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Validation & Comparative

A Guide to Validating "Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" Bioactivity with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

In modern drug discovery, the identification of a "hit" from a primary screen is not the finish line; it is merely the starting pistol. The path from a promising molecule to a validated lead is paved with rigorous, multi-faceted validation. This is especially true for privileged scaffolds like Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one , whose derivatives have shown potential as potent inhibitors of protein kinases, a class of enzymes central to cellular signaling and disease.[1][2][3]

This guide provides a strategic framework for researchers to confidently validate the bioactivity of this compound class. We will move beyond single-point assays and embrace a philosophy of orthogonal validation—the practice of confirming a biological finding through multiple, independent methods.[4][5] This approach is the bedrock of scientific integrity, ensuring that the observed activity is a genuine effect on the intended target and not an artifact of a specific assay technology.

Our journey will follow a logical progression, starting from the confirmation of direct physical binding to the target, moving through biochemical and cellular validation, and culminating in an assessment of selectivity. Each step is designed to answer a critical question, systematically building a robust data package that substantiates the compound's mechanism of action.

The Imperative of Orthogonal Validation: A Workflow for Confidence

The core principle of orthogonal validation is to mitigate the risk of false positives that can arise from assay-specific interference or off-target effects.[6] A primary screening hit is a hypothesis; the following workflow is how we test that hypothesis with increasing biological complexity. By using techniques with different physical principles—from changes in mass on a sensor surface to the modulation of a downstream cellular event—we build a cohesive and trustworthy narrative around our compound's activity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Functional Confirmation PrimaryHit Primary Hit (e.g., HTS Biochemical Screen) Biophysical Step 1: Biophysical Validation (Does it bind?) PrimaryHit->Biophysical Confirm Direct Engagement Biochemical Step 2: Orthogonal Biochemical Assay (Does it inhibit in a different format?) Biophysical->Biochemical Quantify Potency CellularEngage Step 3: Cellular Target Engagement (Does it engage the target in a cell?) Biochemical->CellularEngage Translate to Cellular Context Functional Step 4: Functional Cellular Assay (Does it block the pathway?) CellularEngage->Functional Confirm Mechanism of Action Selectivity Step 5: Selectivity Profiling (Is it specific?) Functional->Selectivity Assess Off-Target Profile ValidatedLead Validated Lead Candidate Selectivity->ValidatedLead

Caption: Orthogonal validation workflow for a small molecule inhibitor.

Step 1: Biophysical Validation — Confirming Direct Target Engagement

The Rationale: The first and most fundamental question is: does the compound physically interact with its putative target? Biophysical assays directly measure this binding event, independent of enzyme activity. This step is crucial to rule out compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds) rather than the target itself.[6]

Comparison of Key Biophysical Methods:

MethodPrincipleMeasuresThroughputMaterial Consumption
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a target-immobilized sensor chip.Kinetics (k_on, k_off), Affinity (K_D)MediumLow (Target), High (Compound)
Isothermal Titration Calorimetry (ITC) Heat change upon molecular interaction.Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowHigh (Target & Compound)
Microscale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding.Affinity (K_D)HighVery Low (Target & Compound)
Thermal Shift Assay (TSA / DSF) Ligand binding stabilizes a protein, increasing its melting temperature (T_m).Binding (ΔT_m)HighLow (Target & Compound)

Featured Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique that provides real-time kinetic data, offering deep insight into the binding mechanism.

  • Immobilization: Covalently immobilize the purified recombinant target kinase (e.g., JAK1, ITK) onto a sensor chip surface. A control flow cell should be prepared (e.g., mock immobilization) to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of "this compound" in running buffer, typically ranging from 0.1 to 100 times the expected dissociation constant (K_D). Include a buffer-only (zero concentration) sample.

  • Binding Measurement: Inject the compound dilutions sequentially over the target and control flow cells. The association phase is monitored during injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound, preparing the surface for the next injection.

  • Data Analysis: Subtract the signal from the control flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Step 2: Orthogonal Biochemical Confirmation — Validating Inhibition

The Rationale: Once binding is confirmed, the next step is to verify the functional consequence: enzyme inhibition. An orthogonal biochemical assay uses a different detection method than the primary screen to confirm the compound's inhibitory activity.[7] For example, if the primary screen was a luminescence-based assay measuring ATP depletion (e.g., Kinase-Glo®), a time-resolved fluorescence energy transfer (TR-FRET) assay that measures substrate phosphorylation would be an excellent orthogonal choice.[8][9]

Featured Protocol: TR-FRET Kinase Assay

This homogeneous assay format is robust and widely used for its sensitivity and low background interference.[9]

G cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) A Eu-Antibody Kinase-GST ATP C Phospho-Substrate A:port->C Phosphorylation B Biotin-Substrate D SA-XL665 C->D Binding note1 Europium (Eu) donor excites Streptavidin-XL665 (SA-XL665) acceptor when in close proximity. E Eu-Antibody Kinase-GST Inhibitor F Biotin-Substrate E:port->F G SA-XL665 note2 Inhibitor prevents phosphorylation, keeping donor and acceptor separate.

Caption: Principle of a TR-FRET kinase inhibition assay.

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, the specific peptide substrate, and ATP.

  • Compound Plating: In a 384-well assay plate, serially dilute the spiro-piperidine compound to generate a dose-response curve (typically 10-12 points). Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to all wells. Incubate at room temperature for a duration determined by enzyme kinetics (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, for biotinylated substrates). Incubate to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, the concentration at which 50% of kinase activity is inhibited.[10]

Step 3: Cellular Target Engagement — Proving the Hit in a Biological Context

The Rationale: A compound that binds a purified protein and inhibits its activity in a test tube may not necessarily work in the complex environment of a living cell. Cellular target engagement assays confirm that the compound can cross the cell membrane, reach its target in the cytoplasm or nucleus, and bind to it. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.

Methodology Overview: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells (expressing the target kinase) with the spiro-piperidine compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, making it less prone to heat-induced denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction via centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature point using methods like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature. A positive result is a shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells, indicating target stabilization and engagement.

Step 4: Functional Cellular Assays — Demonstrating Mechanism of Action

The Rationale: Confirming target engagement in a cell is a major step, but the ultimate proof of a compound's mechanism is demonstrating that this engagement leads to a functional downstream effect. This involves measuring a biomarker of the target kinase's activity, such as the phosphorylation of a known substrate.[10] For many kinases, like those in the JAK or Tec families, this involves a phosphorylation cascade.[2][11]

G Cytokine Cytokine (e.g., IL-2, IFNγ) Receptor Receptor Cytokine->Receptor Kinase Target Kinase (e.g., JAK1/ITK) Receptor->Kinase Substrate Downstream Substrate (e.g., STAT/PLCγ) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-STAT/p-PLCγ) Substrate->pSubstrate Response Cellular Response (Gene Expression, Proliferation) pSubstrate->Response Inhibitor Spiro-piperidine Inhibitor Inhibitor->Kinase Inhibition

Caption: A generic kinase signaling pathway for functional validation.

Featured Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Stimulation: Culture an appropriate cell line (e.g., a hematopoietic cell line for ITK/BTK/JAK targets). Starve the cells of serum if necessary, then pre-treat with a dose-range of the spiro-piperidine compound for 1-2 hours.

  • Pathway Activation: Stimulate the signaling pathway with a relevant agonist (e.g., a cytokine like IL-2 for a JAK/STAT pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.

Step 5: Selectivity Profiling — Defining the Therapeutic Window

The Rationale: An ideal drug candidate is highly selective for its intended target. Inhibition of other kinases can lead to off-target toxicity. Therefore, the final validation step is to assess the compound's selectivity across the human kinome. This is typically performed by specialized contract research organizations (CROs).[12]

Common Approaches:

  • Binding Assays (e.g., KINOMEscan®): These competition binding assays measure the ability of a compound to displace a ligand from a large panel of kinases (often >400). The output is typically a K_d for each kinase, allowing for a quantitative assessment of selectivity.

  • Enzymatic Assays (e.g., KinaseProfiler™): These functional assays measure the percent inhibition of a large panel of kinases at one or two fixed concentrations of the compound. This provides a direct measure of inhibitory activity against a wide range of potential off-targets.

Synthesizing the Data: Building the Case for a Validated Lead

The power of the orthogonal approach becomes clear when the data is viewed in aggregate. A compelling lead candidate will demonstrate consistent and correlated activity across these diverse experimental platforms.

Hypothetical Data Summary for a Validated Hit:

Assay TypeMethodTargetResultInterpretation
Biophysical SPRJAK1K_D = 50 nMConfirms direct, high-affinity binding.
Biochemical TR-FRETJAK1IC50 = 75 nMValidates potent enzymatic inhibition.
Cellular Engagement CETSA®JAK1ΔT_m = +4.5°CShows target engagement in live cells.
Functional Cellular Western Blotp-STAT3EC50 = 200 nMConfirms inhibition of downstream signaling.
Selectivity KINOMEscan®468 KinasesS(10) = 0.02Highly selective (inhibits only 2% of the kinome at 10x K_D).

By systematically applying this orthogonal validation cascade, researchers can build a high-confidence data package, transforming a preliminary "hit" like "this compound" into a well-characterized lead compound, ready for the next stages of drug development. This rigorous, evidence-based approach is the cornerstone of successful and reproducible biomedical research.

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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Based PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecule in a test tube to an effective therapy in a living system is fraught with challenges. The ultimate goal is a clear, predictable relationship between laboratory data and clinical outcomes. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for a potent class of anti-cancer compounds built on the "Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one" scaffold. Using the well-characterized Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, GSK3326595, as a central case study, we will explore the experimental cascade that enables researchers to translate in vitro potency into predictable in vivo efficacy.

The Central Challenge: From Benchtop Potency to Preclinical Success

The this compound core is a privileged scaffold, forming the basis of several potent, selective, and reversible PRMT5 inhibitors[1][2]. PRMT5 is a compelling therapeutic target in oncology due to its role in regulating essential cellular processes like RNA splicing and cell cycle progression, and its overexpression in various cancers[3][4][5].

However, potent enzymatic inhibition (an in vitro property) does not guarantee tumor regression in a complex biological system (in vivo). A successful IVIVC strategy is therefore not just an academic exercise; it is a critical tool for de-risking a project, optimizing dose schedules, and accelerating the path to clinical trials[6][7][8]. This guide will dissect the key in vitro assays and in vivo models, culminating in a discussion of the pharmacokinetic/pharmacodynamic (PK/PD) modeling that forms the crucial bridge between these two worlds.

Part 1: In Vitro Characterization - Building a Predictive Foundation

The goal of the in vitro characterization is to build a comprehensive profile of the compound's intrinsic properties. This data serves as the input for later PK/PD models. We must understand not only how potently the compound hits its target, but also how it behaves in a cellular context and its fundamental drug-like properties.

Target Engagement: Confirming the Molecular Interaction

Before assessing the biological consequences, we must rigorously confirm that the compound binds to its intended target, PRMT5, with high affinity and specificity within a cellular environment.

  • Biochemical Enzymatic Assay: This is the first step to determine the compound's intrinsic potency against the isolated enzyme. A common method is a radioactivity-based assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosylmethionine (SAM) to a histone peptide substrate[1]. Alternatively, non-radioactive, high-throughput methods like TR-FRET or AlphaLISA™ can be employed, which detect the S-adenosylhomocysteine (SAH) by-product or the methylated peptide substrate, respectively[9][10]. The key output is the IC50 value , the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Cellular Thermal Shift Assay (CETSA): Moving from the isolated enzyme to a live cell, CETSA provides direct evidence of target engagement. This assay is based on the principle that a protein's thermal stability increases when a ligand is bound[11][12]. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble PRMT5 remaining, a thermal shift can be observed, confirming the compound is binding to PRMT5 in its native environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for PRMT5 Target Engagement

  • Cell Culture: Culture a relevant cancer cell line (e.g., MV-4-11, a human leukemia line) to 70-80% confluency.

  • Compound Treatment: Treat the cells with the test compound (e.g., 1 µM GSK3326595) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Quantification: Carefully collect the supernatant and quantify the amount of soluble PRMT5 using a standard protein quantification method, such as Western Blotting or an ELISA-based technique.

  • Data Analysis: Plot the percentage of soluble PRMT5 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Cellular Potency and Pharmacodynamic Response

Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event translates into the desired biological effect within the cell.

  • Pharmacodynamic (PD) Biomarker Inhibition: PRMT5's primary function is to create symmetric dimethylarginine (sDMA) marks on its substrate proteins. Therefore, a reduction in global sDMA levels is a direct and quantifiable biomarker of PRMT5 inhibition[9][13]. This is typically measured by Western Blot using an antibody specific for the sDMA modification. A dose-dependent reduction in sDMA levels in treated cells provides strong evidence of on-target activity.

  • Anti-Proliferative Assays: The ultimate goal in oncology is to stop cancer cell growth. The compound's ability to inhibit cell proliferation is a critical in vitro efficacy metric. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are widely used[1][3][14]. This assay quantifies ATP levels, an indicator of metabolically active, viable cells. The output, a GI50 value (concentration for 50% growth inhibition), provides a key parameter for IVIVC modeling.

Experimental Protocol: CellTiter-Glo® Anti-Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound in culture medium.

  • Treatment: Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard culture conditions.

  • Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the GI50 value.

In Vitro ADME Profile

A compound can be highly potent in a petri dish but fail in vivo if it is rapidly metabolized or cannot get to its site of action. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic behavior. Key assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic clearance.

  • Plasma Protein Binding: Measuring the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically considered pharmacologically active.

  • Permeability: Using assays like Caco-2 or PAMPA to predict intestinal absorption.

In Vitro Data Summary

The culmination of this stage is a table summarizing the key predictive parameters.

ParameterAssayTypical Value for a Lead CompoundRationale for Importance
Enzymatic IC50 Biochemical Assay< 20 nMMeasures intrinsic potency against the target enzyme.
Target Engagement CETSA (ΔTagg)> 2-3 °CConfirms compound binds to the target in a cellular context.
Cellular GI50 Cell Proliferation Assay< 100 nMMeasures functional consequence of target inhibition on cell viability.
PD Biomarker IC50 sDMA Western Blot< 100 nMLinks target engagement to a downstream biological event.
Metabolic Stability Liver Microsome T1/2> 30 minPredicts hepatic clearance and in vivo half-life.
Unbound Fraction Plasma Protein Binding> 1%Determines the concentration of free, active drug available to engage the target.

Part 2: In Vivo Evaluation - The Whole System Test

In vivo experiments are the definitive test of a compound's potential. They integrate all the complexities of a living organism—ADME, tissue distribution, and tumor microenvironment—to assess both pharmacokinetics and anti-tumor efficacy.

Pharmacokinetic (PK) Studies

The primary goal of a PK study is to understand what the body does to the drug. Mice are dosed with the compound, typically via both intravenous (IV) and oral (PO) routes, and blood samples are collected at multiple time points[4][6][15].

Experimental Workflow: Mouse Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis Dose_IV IV Bolus Dose (e.g., 2 mg/kg) Sample Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO Oral Gavage Dose (e.g., 10 mg/kg) Dose_PO->Sample LCMS LC-MS/MS Analysis of Plasma Samples Sample->LCMS Calc Calculate PK Parameters: Cmax, Tmax, AUC, T1/2, F% LCMS->Calc

Caption: Workflow for a typical preclinical pharmacokinetic study in mice.

Analysis of the plasma concentrations over time yields critical parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • T1/2: Half-life, the time for the plasma concentration to decrease by half.

  • F%: Bioavailability, the fraction of the oral dose that reaches systemic circulation.

Efficacy and Pharmacodynamic (PD) Studies

The ultimate preclinical test for an oncology drug is its ability to inhibit tumor growth in an animal model. Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are commonly used[13][16][17][18].

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 MV-4-11 cells) into the flank of immunocompromised mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, GSK3326595 at 25, 50, 100 mg/kg).

  • Dosing: Administer the compound according to the planned schedule (e.g., twice daily (BID) by oral gavage) for a set duration (e.g., 21 days).

  • Monitoring: Measure tumor volumes with calipers (e.g., 2-3 times per week) and monitor animal body weight as a measure of tolerability.

  • Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.

  • (Optional) PD Analysis: Collect tumors at specified time points post-dose to measure the intratumoral concentration of the drug and the level of sDMA inhibition by Western Blot or ELISA, directly linking PK and PD at the site of action.

Part 3: The Bridge - Establishing the In Vitro-In Vivo Correlation

The holy grail is to use the in vitro data to accurately predict the in vivo outcome. This is achieved through PK/PD modeling, a mathematical framework that integrates drug exposure with its biological effect[15][16][18][19].

The PK/PD Modeling Framework

For PRMT5 inhibitors, the IVIVC is built by linking drug concentration (PK) to the inhibition of the sDMA biomarker (PD), which in turn is linked to the anti-tumor effect (efficacy)[10][20].

Diagram: The IVIVC-PK/PD Modeling Cascade

G cluster_0 In Vitro Data cluster_1 Pharmacokinetic (PK) Model cluster_2 Pharmacodynamic (PD) Model cluster_3 Efficacy Model invitro Cellular GI50 PD Biomarker IC50 In Vitro ADME pk_model Predicts Plasma Concentration Over Time (Cp(t)) invitro->pk_model Informs Dosing pd_model Links Cp(t) to Target Inhibition (e.g., sDMA reduction) pk_model->pd_model Exposure efficacy_model Links Target Inhibition to Tumor Growth Inhibition (TGI) pd_model->efficacy_model Effect G cluster_0 Cellular Processes cluster_1 Cancer Hallmarks PRMT5 PRMT5 Splicing mRNA Splicing (Sm Proteins) PRMT5->Splicing Methylates Transcription Transcription (Histones, p53) PRMT5->Transcription Methylates Signaling Signal Transduction (EGFR, AKT) PRMT5->Signaling Methylates GSK3326595 Spiro-scaffold Inhibitor GSK3326595->PRMT5 Inhibits Proliferation Uncontrolled Proliferation Splicing->Proliferation Survival Cell Survival Splicing->Survival Transcription->Proliferation Transcription->Survival Signaling->Proliferation Signaling->Survival

Caption: PRMT5 inhibition affects multiple oncogenic pathways.

Conclusion

The successful development of drugs based on the this compound scaffold, or any targeted therapy, hinges on a robust in vitro-in vivo correlation. This guide has outlined a systematic, multi-stage process that builds a bridge from fundamental biochemistry to preclinical efficacy. By meticulously characterizing a compound's in vitro properties, conducting well-designed in vivo studies, and integrating the data through mechanistic PK/PD modeling, researchers can make more informed decisions, optimize dosing strategies, and increase the probability of translating a promising molecule into a successful therapeutic. This quantitative approach transforms drug development from an empirical art into a predictive science.

References

  • Zhang, Y., et al. (2022). PK/PD model-informed dose selection for oncology phase I expansion: Case study based on PF-06939999, a PRMT5 inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 12(11), 1619–1625. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Parasrampuria, D. A., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(22). [Link]

  • Huber, H., & Gardner, I. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 135-151. [Link]

  • Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094-1101. [Link]

  • BellBrook Labs. (n.d.). PRMT5 Activity Assay | Inhibitor Screening Kits. Retrieved from BellBrook Labs website. [Link]

  • BPS Bioscience. (n.d.). PRMT5 Homogeneous Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Clarke, S. G., & Denu, J. M. (2018). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Trends in Pharmacological Sciences, 39(12), 1025-1040. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from The Jackson Laboratory website. [Link]

  • Van Nuffel, A. M., et al. (2019). A Phase I/II Study to Investigate the Safety and Clinical Activity of the Protein Arginine Methyltransferase 5 Inhibitor GSK3326595 in Subjects with Myelodysplastic Syndrome and Acute Myeloid Leukemia. Blood, 134(Supplement_1), 3326. [Link]

  • Premier Research. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from Premier Research website. [Link]

  • BioPharma Services Inc. (n.d.). IVIVC modelling can speed up the drug development process. Retrieved from BioPharma Services Inc. website. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from FDA website. [Link]

  • Ribba, B., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 18(12), 3437-3446. [Link]

  • Sugita, K., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. CPT: Pharmacometrics & Systems Pharmacology, 12(8), 1121-1130. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from Taylor & Francis Online. [Link]

  • Pharma Models. (2014, June 5). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Retrieved from Pharma Models website. [Link]

  • Pfizer. (2024, April 18). A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations. Retrieved from ScienceDirect. [Link]

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A Preclinical Comparative Analysis of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Analogues as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive preclinical data analysis of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, a member of the azaspirooxindole class of compounds. We will objectively compare its performance with alternative kinase inhibitors, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals in oncology and immunology.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The pyrrolo[2,3-b]pyridine core, a key feature of the compound class under review, has emerged as one such scaffold, particularly in the design of potent kinase inhibitors. When integrated into a spirocyclic system, specifically the spiro[piperidine-4,3'-...] motif, it confers a unique three-dimensional architecture. This structural rigidity can enhance binding affinity and selectivity for the target kinase, a critical attribute for minimizing off-target effects and improving the therapeutic index.

Recent preclinical studies have highlighted derivatives of this compound as promising inhibitors of key enzymes in oncogenic and inflammatory signaling pathways, namely Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK).[1][2] This guide will dissect the in vitro performance of these novel compounds, placing them in context with established clinical alternatives such as the BTK inhibitor Ibrutinib and the Janus Kinase (JAK) inhibitor Tofacitinib, which also shares the pyrrolo[2,3-b]pyridine core.

Section 1: Mechanism of Action - Targeting Critical Signaling Pathways

To understand the therapeutic potential of this spiro-compound, we must first appreciate the signaling pathways it aims to disrupt. BTK and ITK are non-receptor tyrosine kinases crucial for the function of B-cells and T-cells, respectively. The JAK family of kinases (JAK1, JAK2, JAK3, TYK2) are central to signaling cascades initiated by numerous cytokines and growth factors, making them pivotal in autoimmune diseases and cancers.[3]

Dysregulation of these pathways is a hallmark of various hematological malignancies and autoimmune disorders. The rationale behind developing inhibitors like this compound is to precisely block these aberrant signals, thereby halting disease progression.

Kinase_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation CytokineR Cytokine Receptor JAKs JAKs CytokineR->JAKs Activation NFkB NF-κB BTK->NFkB Downstream Signaling STATs STATs JAKs->STATs Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) STATs->Gene_Transcription NFkB->Gene_Transcription Spiro_Compound Spiro-Compound (e.g., Compound 14) Spiro_Compound->BTK Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibition

Figure 1: Simplified overview of BTK and JAK-STAT signaling pathways targeted by kinase inhibitors.

Section 2: Comparative In Vitro Efficacy Analysis

The primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by 50%. Preclinical studies have evaluated derivatives of the lead spiro-compound against various cancer cell lines, each chosen to represent a specific therapeutic target.

Causality of Cell Line Selection:

  • Jurkat and CCRF-CEM Cells: These are human T-cell leukemia lines that exhibit high expression of ITK, making them ideal models for assessing ITK-targeted therapies.

  • RAMOS Cells: This is a human Burkitt's lymphoma cell line with high BTK expression, serving as a robust model for evaluating BTK inhibitors.[2]

  • MCF-7 and K-562 Cells: These are common breast cancer and leukemia cell lines, respectively, used for broader anti-proliferative screening.[1]

Below is a comparison of the reported IC50 values for key spiro-compounds against these cell lines, benchmarked against Ibrutinib and Tofacitinib.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50)

Compound/DrugTarget(s)Jurkat Cells (μM)CCRF-CEM Cells (μM)RAMOS Cells (μM)Reference
Spiro-Compound 11 ITK/BTK< 10 < 10 > 10[1]
Spiro-Compound 12 ITK/BTK< 10 < 10 > 10[1]
Spiro-Compound 14 ITK/BTK> 10> 10< 10 [1]
Spiro-Compound 15 ITK/BTK< 10 < 10 < 10 [1]
Ibrutinib BTK (covalent)Not ReportedNot Reported0.868 [4]
Tofacitinib JAK1/JAK3Not ReportedNot ReportedNot Reported[5]

Note: Specific IC50 values for the spiro-compounds were reported as falling within a range in the source literature. Tofacitinib's primary mechanism is not direct cytotoxicity but immunomodulation, so direct IC50 comparisons in cancer cell lines are less relevant.

From this data, we can infer that Compounds 11, 12, and 15 show promising activity in ITK-high T-cell lines, while Compound 14 is a more effective inhibitor in the BTK-high RAMOS cell line.[1] While the reported potency (<10 µM) is moderate compared to the sub-micromolar activity of a highly optimized drug like Ibrutinib, it establishes this scaffold as a valid starting point for further medicinal chemistry optimization.[4]

Section 3: Kinase Selectivity and Safety Implications

A critical aspect of kinase inhibitor development is selectivity. While potent inhibition of the target is desired, inhibition of other kinases can lead to unwanted side effects. First-generation inhibitors like Tofacitinib are considered pan-JAK inhibitors, acting on multiple JAK family members.[3][5] In contrast, second-generation inhibitors are designed for greater selectivity (e.g., targeting only JAK1) to potentially improve the safety profile.[3]

The preclinical data for the spiro-compounds suggests a degree of selectivity. For instance, compounds 11 and 12 were more effective in ITK-high cell lines, whereas compound 14 was a better inhibitor of BTK-high cells.[1] This differential activity is a key finding, suggesting that modifications to the scaffold can tune its selectivity profile.

The Importance of a Favorable Safety Profile: The clinical development of JAK inhibitors has been marked by safety concerns, including increased risks of serious heart-related events, cancer, blood clots, and death, leading to FDA-required boxed warnings.[6][7] These risks are thought to be linked to the broad-spectrum inhibition of multiple signaling pathways. Therefore, developing highly selective inhibitors, such as those that might emerge from the azaspirooxindole scaffold, is a high-priority strategy in the field. Preclinical safety studies in animal models are essential to establish a therapeutic window before human trials.[8] While no in vivo safety data is yet available for the spiro-compounds, the known risks of broader-spectrum inhibitors underscore the importance of optimizing selectivity early in the discovery process.

Kinase_Selectivity cluster_0 Desired Targets cluster_1 Off-Targets Lead_Compound Lead Spiro-Compound Off_Target_2 Kinase Y Lead_Compound->Off_Target_2 Low Affinity Target_Kinase_A Target_Kinase_A Lead_Compound->Target_Kinase_A High Affinity (Therapeutic Effect) Off_Target_1 Off_Target_1 Lead_Compound->Off_Target_1 Low Affinity (Reduced Side Effects) Target_Kinase_B ITK Off_Target_3 Kinase Z Goal High Selectivity

Figure 2: Logical diagram illustrating the goal of kinase inhibitor selectivity.

Section 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard methodologies used in the preclinical evaluation of these compounds.

Protocol 1: MTT Antiproliferative Assay

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Spiro-Compound 11, Ibrutinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[12]

  • Addition of MTT Reagent: Add 10-15 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent, acidified isopropanol) to each well to dissolve the formazan crystals.[11][13] Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[9][13] A reference wavelength of ~630-720 nm can be used to subtract background noise.[9][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Adherence) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 72h (Treatment) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Figure 3: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The assay measures the amount of phosphorylated substrate or the amount of ADP produced.[14] The presence of an inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified kinase enzyme, specific substrate (protein or peptide), and ATP at optimal concentrations. The ATP concentration should ideally be close to the Michaelis constant (Km) for the enzyme to ensure accurate and comparable inhibitor data.[15]

  • Inhibitor Pre-incubation: In a microplate, add the test compound at various concentrations to wells containing the kinase enzyme solution.[16] Incubate for 10-30 minutes to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.[16]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time within the linear range of the reaction (typically 30-60 minutes).[16][17]

  • Stop Reaction & Detect Signal: Stop the reaction and use a specific detection method. Common methods include:

    • Luminescence-based (e.g., ADP-Glo™): A reagent is added that converts the ADP produced into a light signal, which is measured by a luminometer.[17]

    • Fluorescence-based: Measures changes in fluorescence polarization or uses a fluorescently labeled antibody that recognizes the phosphorylated substrate.[14][16]

  • Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The preclinical data available for this compound and its analogues demonstrates a promising foundation for a new class of kinase inhibitors. The azaspirooxindole scaffold shows potent in vitro antiproliferative activity against relevant cancer cell lines and exhibits tunable selectivity towards key kinases like ITK and BTK.[1]

Key Takeaways:

  • Viable Scaffold: The azaspirooxindole core is a validated starting point for inhibitors targeting ITK and BTK.

  • Tunable Selectivity: Modifications to the parent structure can direct the compound's activity towards different kinase targets, a crucial feature for optimizing efficacy and safety.

  • Path for Optimization: While the current reported potencies are moderate, they provide a clear basis for structure-activity relationship (SAR) studies to develop next-generation compounds with sub-micromolar efficacy.

The logical next steps in the preclinical development of this compound class are clear. A broader kinase panel screening is necessary to fully characterize the selectivity profile. Subsequently, in vivo studies in animal models of lymphoma or autoimmune disease are required to assess efficacy, pharmacokinetics, and safety, which will be critical for determining the true therapeutic potential of this promising scaffold.

References

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  • Li, Y., et al. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. PMC - NIH. [Link]

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